(3-Aminophenyl)(1-azepanyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-aminophenyl)-(azepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPNOUVIFRUUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586123 | |
| Record name | (3-Aminophenyl)(azepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401646-91-1 | |
| Record name | (3-Aminophenyl)(azepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Aminophenyl)(1-azepanyl)methanone: A Technical Guide to Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and a proposed framework for the synthesis and structure elucidation of (3-Aminophenyl)(1-azepanyl)methanone. This document is intended to serve as a foundational resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from analogous compounds to propose a robust workflow for its synthesis and characterization.
Chemical Properties and Identification
This compound is a chemical compound with the molecular formula C13H18N2O. It is classified as an aminobenzophenone derivative, characterized by a 3-aminophenyl group bonded to a carbonyl moiety, which in turn is attached to a seven-membered azepane ring. The primary CAS number identified for this compound is 401646-91-1.[1][2] It is typically available as an off-white to light yellow powder with a purity of 98% or higher and is often used as a pharmaceutical intermediate.[1]
| Property | Value | Source(s) |
| IUPAC Name | (3-aminophenyl)(azepan-1-yl)methanone | - |
| CAS Number | 401646-91-1 | [1][2] |
| Molecular Formula | C13H18N2O | [2] |
| Molecular Weight | 218.29 g/mol | - |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | ≥98% | [1] |
| Application | Pharmaceutical intermediates | [1] |
| Storage | Keep in a cool place | [1] |
Note: A conflicting CAS number (436089-02-0) and molecular formula (C10H14N2O) have been observed in some databases for a compound with the same name; however, this is likely an error as the alternate name provided, N-(5-amino-2-methylphenyl)propanamide, corresponds to a different chemical structure.[3]
Proposed Synthesis
Caption: Proposed Synthetic Pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Nitrobenzoyl chloride
-
To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (3-Nitrophenyl)(azepan-1-yl)methanone
-
Dissolve 3-nitrobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add azepane (1.1 equivalents) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve (3-Nitrophenyl)(azepan-1-yl)methanone (1 equivalent) in a solvent mixture, such as ethanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reduction of the nitro group by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Neutralize the filtrate with a base such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Structure Elucidation
The unambiguous determination of the chemical structure of this compound requires a combination of spectroscopic techniques. The following section outlines the expected results from these analyses.
Caption: Workflow for the Structure Elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-aminophenyl ring, with characteristic splitting patterns (triplet, doublet of doublets). The protons of the azepane ring will likely appear as broad multiplets in the aliphatic region. The protons of the amino group will present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the aromatic carbons (with quaternary carbons having lower intensities), and the carbons of the azepane ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to confirm the connectivity between protons and carbons, definitively assigning the substitution pattern on the aromatic ring and the structure of the azepane moiety.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is expected to show a prominent protonated molecular ion [M+H]⁺ peak that corresponds to the exact mass of C13H19N2O⁺, confirming the molecular formula.
-
Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely show characteristic fragmentation patterns, including the loss of the azepane ring and fragments corresponding to the aminobenzoyl cation.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the key functional groups present in the molecule. For comparison, the IR spectrum of the similar compound (3-aminophenyl)(phenyl)methanone shows characteristic peaks that can be extrapolated.
-
N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C=O Stretching: A strong absorption band is anticipated around 1630-1680 cm⁻¹ due to the carbonyl group of the ketone.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹ is expected for the aryl C-N bond.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Biological Activity and Signaling Pathways
To date, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Given its structural similarity to other pharmacologically active aminobenzophenone derivatives, this compound represents a candidate for future biological screening and investigation. Potential areas of research could include its activity as a kinase inhibitor, a ligand for G-protein coupled receptors, or its role in other cellular signaling cascades.
Conclusion
This technical guide provides a detailed overview of the known chemical properties of this compound and presents a comprehensive, albeit proposed, framework for its synthesis and structural elucidation. The methodologies outlined herein are based on established chemical principles and data from analogous compounds, offering a solid starting point for researchers interested in this molecule. Further experimental validation is necessary to confirm the proposed synthetic route and the predicted spectroscopic data. The lack of biological data highlights an opportunity for future research to explore the pharmacological potential of this compound.
References
Novel Synthesis Routes for (3-Aminophenyl)(1-azepanyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of plausible and novel synthetic routes for (3-Aminophenyl)(1-azepanyl)methanone, a key intermediate in various research and development applications. While specific novel methods for this exact molecule are not extensively documented in publicly available literature, this document outlines two primary strategies based on established and modern synthetic methodologies: a traditional route involving a nitro intermediate and a more direct, modern coupling approach.
Route 1: Synthesis via 3-Nitrobenzoyl Chloride Intermediate
This well-established, multi-step approach is a reliable method for the synthesis of this compound. The strategy involves the initial formation of an amide bond between 3-nitrobenzoyl chloride and azepane, followed by the reduction of the nitro group to the desired amine.
Experimental Protocol:
Step 1: Synthesis of 3-Nitrobenzoyl Chloride
-
To 3-nitrobenzoic acid (1 equivalent), add thionyl chloride (excess, e.g., 5-10 equivalents).
-
The mixture is heated to reflux and stirred for a period of 2-6 hours.[1]
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
-
The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step or purified by distillation.
Step 2: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone
-
Dissolve azepane (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Step 3: Reduction of (3-Nitrophenyl)(1-azepanyl)methanone to this compound
-
Dissolve (3-Nitrophenyl)(1-azepanyl)methanone (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC or HPLC until the starting material is fully consumed.
-
After completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford this compound. The product can be further purified by recrystallization if necessary. A similar reduction of a nitro group in the synthesis of a related compound was achieved using iron and hydrochloric acid.[2]
Quantitative Data Summary (Based on Analogous Reactions)
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Purity | Reference |
| 1 | 3-Nitrobenzoic Acid | Thionyl Chloride | None | Reflux | 6 h | High | N/A | [1] |
| 2 | 3-Nitrobenzoyl Chloride, Azepane | Pyridine | Toluene | 80°C | 2 h | Good | N/A | [1] |
| 3 | (3-Nitrophenyl)(1-azepanyl)methanone | Pd/C, H₂ | Ethanol | Room Temp. | 2-12 h | >90% | High | Analogous reductions |
Workflow Diagram
References
An In-depth Technical Guide on the Solubility of (3-Aminophenyl)(1-azepanyl)methanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of (3-Aminophenyl)(1-azepanyl)methanone, a compound of interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility. This includes a comprehensive, generalized experimental protocol for solubility assessment and a qualitative solubility profile based on the compound's structural features. Furthermore, this guide presents logical workflows and conceptual diagrams to aid researchers in understanding and predicting the solubility behavior of this and similar molecules in various organic solvents.
Introduction
This compound is an organic compound featuring both an aromatic amine and a tertiary amide functional group.[1][2][3] Its molecular structure suggests a degree of polarity that will significantly influence its solubility in different organic solvents. Understanding the solubility of this compound is a critical first step in various stages of drug development, including formulation, purification, and analytical method development. This guide aims to provide the necessary tools and theoretical background to effectively approach the solubility determination of this molecule.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O | [1] |
| Molecular Weight | 218.3 g/mol | [4] |
| Appearance | Off-white to light yellow powder | [3] |
| Boiling Point | 370.8°C at 760 mmHg | [2] |
| Density | 1.131 g/cm³ | [2] |
Table 1: Physicochemical Properties of this compound
Predicted Solubility Profile
In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The presence of the amine and amide groups, capable of hydrogen bonding, suggests that the molecule will exhibit some solubility in polar solvents. The aromatic ring and the azepane ring contribute to its nonpolar character, suggesting potential solubility in less polar organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | Capable of hydrogen bonding with the amine and amide groups. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Likely Soluble | Dipole-dipole interactions with the polar functional groups. |
| Nonpolar (e.g., Hexane, Toluene) | Likely Sparingly Soluble to Insoluble | The nonpolar hydrocarbon portions of the molecule may allow for some interaction, but the polar groups will limit solubility. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderately Soluble | Intermediate polarity allows for interaction with both polar and nonpolar regions of the molecule. |
Table 2: Predicted Qualitative Solubility of this compound
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent. This method is based on the common laboratory practice of saturation.[5][6][7]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should be present throughout this period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mg/mL.
-
-
Quantitative Analysis (HPLC or UV-Vis):
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC with UV detection at an appropriate wavelength).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Data Reporting:
-
Report the solubility as an average of multiple determinations at the specified temperature, including the standard deviation.
-
Figure 1: Experimental workflow for determining the solubility of this compound.
Logical Approach to Solubility Screening
For drug development professionals, a systematic approach to solubility screening is crucial. The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in different types of solvents.
Figure 2: A logical workflow for systematic solubility screening.
Structure-Solubility Relationship
The solubility of this compound is governed by the interplay of its functional groups and overall molecular structure. The following diagram illustrates these relationships.
Figure 3: Key structural features influencing the solubility of this compound.
Conclusion
References
- 1. (3-Aminophenyl)(azepan-1-yl)methanone | C13H18N2O | CID 16476306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:436089-02-0 | Chemsrc [chemsrc.com]
- 3. This compound, CasNo.401646-91-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
Spectroscopic and Synthetic Profile of (3-Aminophenyl)(1-azepanyl)methanone: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of (3-Aminophenyl)(1-azepanyl)methanone, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental data, this document combines confirmed properties with predictive spectroscopic analysis to serve as a valuable resource for researchers.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(azepan-1-ylcarbonyl)aniline |
| CAS Number | 401646-91-1 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Appearance | Off-white to light yellow powder |
Predicted Spectroscopic Data
In the absence of experimentally derived spectra in public literature, the following sections provide predicted data based on the chemical structure of this compound and spectroscopic data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.10 | t | 1H | Aromatic H (meta to both substituents) |
| ~6.80 | d | 1H | Aromatic H (ortho to -NH₂) |
| ~6.70 | s | 1H | Aromatic H (ortho to both substituents) |
| ~6.60 | d | 1H | Aromatic H (ortho to -C(O)N-) |
| ~5.00 | br s | 2H | -NH₂ |
| ~3.50 | t | 4H | -N-CH₂- (azepane ring) |
| ~1.60 | m | 8H | -CH₂- (azepane ring) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (amide) |
| ~147 | Aromatic C-NH₂ |
| ~138 | Aromatic C-C(O)N |
| ~129 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | Aromatic CH |
| ~114 | Aromatic CH |
| ~48 | -N-CH₂- (azepane ring) |
| ~28 | -CH₂- (azepane ring) |
| ~27 | -CH₂- (azepane ring) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3250 | N-H stretch (primary amine) |
| 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1640-1620 | C=O stretch (amide) |
| 1600-1450 | Aromatic C=C stretch |
| 1300-1200 | C-N stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Assignment |
| 218 | [M]⁺ (Molecular ion) |
| 120 | [M - C₆H₁₀N]⁺ (Fragment from cleavage of the amide bond) |
| 92 | [C₆H₆N]⁺ |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound involves the amidation of 3-nitrobenzoyl chloride with azepane, followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol
Step 1: Synthesis of (3-Nitrophenyl)(azepan-1-yl)methanone
-
To a solution of azepane (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3-Nitrophenyl)(azepan-1-yl)methanone.
Step 2: Synthesis of this compound
-
Dissolve the (3-Nitrophenyl)(azepan-1-yl)methanone from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Logical Relationships and Workflow
The overall workflow for characterizing a novel compound like this compound is outlined below.
Caption: Standard workflow for the synthesis and characterization of a chemical compound.
Conclusion
In Silico Prediction of Biological Targets for (3-Aminophenyl)(1-azepanyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a critical and often challenging phase in the drug discovery and development pipeline.[1] This is particularly true for novel or uncharacterized small molecules. This technical guide provides a comprehensive overview of a systematic in silico approach to predict and validate the biological targets of the novel compound, (3-Aminophenyl)(1-azepanyl)methanone. The methodologies outlined herein leverage computational modeling to generate testable hypotheses, which can then be confirmed through targeted experimental validation.[1][2] This integrated strategy aims to accelerate the elucidation of the compound's mechanism of action and facilitate its development as a potential therapeutic agent. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for its investigation, presenting hypothetical data and established protocols.
Introduction
This compound is a synthetic small molecule with a chemical structure suggestive of potential biological activity. Its core moieties, an aminophenyl group and an azepane ring, are found in various bioactive compounds. However, without experimental data, its biological targets and therapeutic potential remain unknown. In silico target prediction methods offer a time- and cost-effective strategy to navigate the vast landscape of the human proteome and identify a manageable number of high-probability targets for subsequent experimental validation.[3][4]
This guide will detail a multi-pronged in silico approach, combining both ligand-based and structure-based methods, to predict the targets of this compound.[5] Furthermore, it will outline the necessary experimental protocols for the validation of these computational predictions.
In Silico Target Prediction Workflow
A robust in silico target prediction strategy for this compound would involve a multi-step computational workflow. This process begins with the preparation of the ligand structure and proceeds through various predictive modeling techniques.
Ligand-Based Approaches
Ligand-based methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[5][6]
-
2D and 3D Similarity Searching: The 2D and 3D structure of this compound would be compared against databases of known bioactive compounds (e.g., ChEMBL, PubChem).
-
Pharmacophore Modeling and Screening: A pharmacophore model representing the key chemical features of the query molecule would be generated. This model would then be used to screen compound databases to identify molecules with similar pharmacophoric features and their associated targets.
-
Machine Learning Models: Pre-trained machine learning models that have learned the relationships between chemical structures and biological targets can be used to predict the probability of our query molecule interacting with a panel of targets.[6]
Structure-Based Approaches
Structure-based methods utilize the three-dimensional structures of potential protein targets to predict binding interactions.
-
Reverse Docking: In this approach, the 3D structure of this compound is docked against a library of protein binding sites.[5] The docking scores provide an estimation of the binding affinity for each target.
-
Binding Site Similarity: The predicted binding pocket for our query molecule on a primary target can be compared to the binding sites of other proteins to identify potential off-target interactions.
Hit Prioritization and Data Integration
The outputs from the various in silico methods will likely generate a list of several potential targets. A consensus scoring approach, where targets identified by multiple methods are prioritized, is crucial. Further refinement of this list can be achieved by analyzing the association of the predicted targets with biological pathways and human diseases.
Hypothetical Predicted Biological Targets
The following table summarizes hypothetical quantitative data that could be generated from the in silico prediction workflow for this compound.
| Predicted Target | In Silico Method | Score/Metric | Interpretation |
| Protein Kinase A (PKA) | 3D Similarity | Tanimoto Coeff: 0.85 | High structural similarity to known PKA inhibitors. |
| Reverse Docking | Docking Score: -9.5 kcal/mol | Favorable predicted binding energy. | |
| Machine Learning | Probability: 0.92 | High confidence prediction of interaction. | |
| Dopamine Receptor D2 (DRD2) | Pharmacophore Screen | Fit Score: 0.88 | Strong alignment with DRD2 antagonist pharmacophore. |
| Reverse Docking | Docking Score: -8.7 kcal/mol | Good predicted binding affinity. | |
| Cyclooxygenase-2 (COX-2) | 2D Similarity | Tanimoto Coeff: 0.78 | Moderate similarity to known COX-2 inhibitors. |
| Reverse Docking | Docking Score: -7.2 kcal/mol | Moderate predicted binding energy. | |
| Serotonin Transporter (SERT) | Machine Learning | Probability: 0.75 | Moderate confidence prediction of interaction. |
Experimental Validation Protocols
Computational predictions must be validated through wet-lab experiments to confirm the biological relevance of the predicted targets.[2]
Biochemical Assays
Biochemical assays are essential for confirming a direct interaction between the compound and the predicted target protein.
-
Binding Assays:
-
Method: Radioligand binding assays or surface plasmon resonance (SPR).
-
Protocol:
-
Immobilize the purified target protein on a sensor chip (for SPR) or use a radiolabeled ligand that binds to the target.
-
Prepare a series of concentrations of this compound.
-
For radioligand assays, incubate the target, radioligand, and our compound, then measure the displacement of the radioligand.
-
For SPR, flow the different concentrations of the compound over the sensor chip and measure the change in refractive index to determine binding kinetics (Kon, Koff) and affinity (KD).
-
-
-
Enzyme Inhibition Assays (for enzyme targets like PKA or COX-2):
-
Method: In vitro kinase assay or cyclooxygenase activity assay.
-
Protocol:
-
Incubate the purified enzyme with its substrate and varying concentrations of this compound.
-
Measure the rate of product formation using an appropriate detection method (e.g., spectrophotometry, fluorescence).
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
-
Cell-Based Assays
Cell-based assays are crucial for understanding the effect of the compound in a more biologically relevant context.[2]
-
Target Engagement Assays:
-
Method: Cellular Thermal Shift Assay (CETSA).
-
Protocol:
-
Treat intact cells with this compound.
-
Heat the cell lysate to various temperatures.
-
Measure the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. Binding of the compound is expected to stabilize the protein, leading to a higher melting temperature.
-
-
-
Functional Assays:
-
Method: Measurement of downstream signaling events.
-
Protocol (Example for PKA):
-
Treat cells expressing PKA with this compound.
-
Stimulate the cells with an activator of the PKA pathway (e.g., forskolin).
-
Measure the levels of phosphorylated downstream substrates of PKA (e.g., CREB) using Western blotting or ELISA.
-
-
Potential Signaling Pathways
Based on the hypothetical predicted targets, several signaling pathways could be modulated by this compound. For instance, if PKA is a validated target, the cAMP signaling pathway would be of significant interest.
Conclusion
The integration of in silico prediction and experimental validation provides a powerful paradigm for modern drug discovery.[1][2] This guide has outlined a comprehensive and systematic workflow for the identification of the biological targets of this compound. By employing a combination of ligand- and structure-based computational methods, a list of high-probability targets can be generated. Subsequent validation through a tiered approach of biochemical and cell-based assays will be critical to confirm these predictions and elucidate the compound's mechanism of action. This structured approach will pave the way for the future development and therapeutic application of this novel chemical entity.
References
- 1. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]
- 2. tandfonline.com [tandfonline.com]
- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Thermal Stability of (3-Aminophenyl)(1-azepanyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of (3-Aminophenyl)(1-azepanyl)methanone, a compound of interest in pharmaceutical development due to its structural motifs. While direct experimental data for this specific molecule is not extensively available in public literature, this document establishes a robust framework for its thermal analysis based on data from structurally analogous compounds, namely aminobenzophenones and N-aryl benzamides. This guide details a proposed synthetic pathway, outlines a comprehensive experimental protocol for thermogravimetric analysis (TGA), and presents representative thermal decomposition data in a structured format. The information herein is intended to equip researchers and drug development professionals with the necessary tools to assess the thermal stability of this and similar compounds, a critical parameter for determining storage, handling, and processing conditions.
Introduction
This compound is a molecule that incorporates a flexible seven-membered azepane ring, a rigid phenyl group, and a reactive amino group, making it a scaffold of interest in medicinal chemistry. The thermal stability of such a compound is a critical quality attribute, influencing its shelf-life, formulation strategies, and overall viability as a drug candidate. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide will provide a detailed overview of the expected thermal behavior of this compound, drawing on data from related structures to provide a predictive assessment.
Proposed Synthesis of this compound
A reliable synthesis of this compound can be achieved through a two-step process commencing with the acylation of azepane with 3-nitrobenzoyl chloride, followed by the reduction of the nitro intermediate to the desired primary amine. This common and effective strategy allows for the introduction of the aminophenyl moiety in a controlled manner.
The logical workflow for this synthesis is depicted below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and thermogravimetric analysis of this compound.
Synthesis of (3-nitrophenyl)(azepan-1-yl)methanone (Step 1)
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve azepane (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base: Add a non-nucleophilic base, for example triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of 3-nitrobenzoyl chloride (1.1 equivalents) in the same solvent to the cooled mixture with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of cold water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (3-nitrophenyl)(azepan-1-yl)methanone.
Synthesis of this compound (Step 2)
-
Dissolution: Dissolve the (3-nitrophenyl)(azepan-1-yl)methanone (1.0 equivalent) from the previous step in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10% by weight.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting nitro compound by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. Use an appropriate crucible, such as alumina or platinum.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into the TGA crucible.
-
Experimental Setup: Place the crucible in the TGA furnace. Set the purge gas to nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The TGA curve (mass vs. temperature) and its first derivative (DTG curve) should be plotted to determine the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.
The experimental workflow for the TGA is visualized below:
Caption: Experimental workflow for thermogravimetric analysis.
Data Presentation
Due to the absence of specific TGA data for this compound in the literature, the following table presents representative data for a structurally analogous N-aryl benzamide. This data is intended to provide a reasonable estimation of the thermal stability of the target compound. The decomposition of N-phenylbenzamide oximes has been noted to start above 220 °C.
Table 1: Representative TGA Data for a Structurally Analogous N-Aryl Benzamide
| Parameter | Value |
| Onset of Decomposition (Tonset) | ~ 220 °C |
| Temperature at 5% Mass Loss (T5%) | ~ 250 °C |
| Temperature at 10% Mass Loss (T10%) | ~ 280 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | ~ 350 °C |
| Residual Mass at 600 °C | < 5% |
Note: This data is illustrative and based on the thermal behavior of similar compounds. Actual experimental values for this compound may vary.
Discussion
The thermal stability of this compound is expected to be governed by the cleavage of its weakest bonds at elevated temperatures. The amide bond is generally robust, but the presence of the azepane ring and the aminophenyl group introduces potential decomposition pathways. The initial mass loss observed in the TGA is likely attributable to the degradation of the azepane ring or the fragmentation of the molecule involving the amino group. The major decomposition event is anticipated to occur at a higher temperature, corresponding to the cleavage of the amide bond and the breakdown of the aromatic ring.
The provided experimental protocols for synthesis and TGA offer a solid foundation for the empirical determination of the thermal properties of this compound. The representative data presented in Table 1 serves as a useful benchmark for what can be expected from such an analysis.
Conclusion
This technical guide has outlined the key aspects of the thermogravimetric analysis of this compound. While direct experimental data is sparse, a comprehensive understanding of its thermal stability can be achieved by leveraging data from analogous structures and by following the detailed experimental protocols provided. The synthesis and TGA workflows presented herein are designed to be readily implemented in a laboratory setting. A thorough understanding of the thermal stability of this and similar compounds is paramount for their successful development as pharmaceutical agents.
The Untapped Potential: A Technical Guide to the Patent Landscape of (3-Aminophenyl)(1-azepanyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (3-Aminophenyl)(1-azepanyl)methanone core scaffold represents a promising, yet underexplored, area for therapeutic innovation. While direct patent filings for this specific molecular entity remain scarce, an analysis of related chemical classes, including 3-aminobenzamide and N-aryl-azepane derivatives, reveals a significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the potential patent landscape, synthesizing information from analogous compounds to outline plausible synthetic routes, potential biological targets, and representative experimental data. The content herein is designed to equip researchers and drug development professionals with a foundational understanding to navigate and potentially establish a proprietary foothold in this emerging chemical space.
Introduction: The Emerging Landscape
The quest for novel chemical entities with therapeutic value is a perpetual driver of pharmaceutical research and development. The this compound scaffold, characterized by a flexible seven-membered azepane ring coupled to an aminophenyl ketone moiety, presents a unique three-dimensional structure that is attractive for targeting a variety of biological receptors and enzymes. Despite its structural appeal, a comprehensive review of the current patent landscape reveals a surprising lack of specific claims for this derivative class.
However, the broader patent activity surrounding structurally related motifs provides a compelling rationale for its investigation. Patents covering 3-aminobenzamide derivatives frequently cite applications in neurodegenerative disorders, suggesting that the aminophenyl portion of the target scaffold could be key to CNS activity.[1][2] Similarly, the patent landscape for N-aryl-azepane derivatives points towards their utility in modulating various CNS targets.[3][4][5] This guide will, therefore, extrapolate from these related art to construct a predictive patent landscape for this compound derivatives.
Synthetic Strategies: Pathways to Innovation
While no patents explicitly detail the synthesis of this compound, established organic chemistry principles and patented methods for analogous compounds allow for the outlining of several viable synthetic routes. A plausible and efficient approach would likely involve the coupling of a protected 3-aminobenzoyl derivative with azepane.
A potential synthetic workflow is depicted below:
References
- 1. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 2. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]
- 3. PT74447B - NEW AZEPINE DERIVATIVES THEIR PREPARATION AND ITS USE AS A MEDICAMENT - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
(3-Aminophenyl)(1-azepanyl)methanone: A Versatile Scaffold for Fragment-Based Library Synthesis
An In-depth Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive overview of (3-Aminophenyl)(1-azepanyl)methanone as a core fragment for the synthesis of diverse chemical libraries. The document is intended for researchers, medicinal chemists, and other professionals involved in drug discovery and development, offering detailed experimental protocols, strategic guidance for library design, and a workflow for hit identification and evolution.
This compound is a valuable starting point for fragment-based drug discovery (FBDD). Its structure combines a 3-aminophenyl group, a common motif in bioactive molecules that presents a key vector for chemical elaboration, with a flexible seven-membered azepane ring. This fragment adheres well to the "Rule of Three," a set of guidelines used to define fragment-like molecules with a higher probability of becoming successful drug candidates.
Physicochemical Properties of the Core Fragment
The core fragment, this compound, possesses physicochemical properties that make it an ideal candidate for FBDD. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 436089-02-0, 401646-91-1 | Commercial Suppliers |
| Molecular Formula | C₁₃H₁₈N₂O | N/A |
| Molecular Weight | 218.29 g/mol | N/A |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | ≥98% | [1] |
| cLogP (Predicted) | 2.1 - 2.6 | N/A |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | N/A |
| Hydrogen Bond Donors | 1 (amine) | N/A |
| Hydrogen Bond Acceptors | 2 (carbonyl, amine) | N/A |
| Rotatable Bonds | 2 | N/A |
Note: Predicted values are calculated using standard cheminformatics software and may vary slightly between different platforms.
Synthesis of the Core Fragment
The synthesis of this compound can be achieved through a reliable two-step process starting from 3-nitrobenzoic acid. This involves an initial amide coupling reaction with azepane, followed by the reduction of the nitro group to the primary amine. A similar multi-step synthesis has been successfully employed for the analogous (3-Aminophenyl)(morpholino)methanone.[2]
Caption: Proposed two-step synthesis of the core fragment.
Step 1: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone
-
Reaction Setup: To a solution of 3-nitrobenzoic acid (1.0 eq) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF, 0.5 M), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Addition of Amine: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. Subsequently, add azepane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (3-Nitrophenyl)(1-azepanyl)methanone.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve (3-Nitrophenyl)(1-azepanyl)methanone (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[3]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, this compound. Further purification by column chromatography may be performed if necessary.
Fragment-Based Library Design and Synthesis
The this compound core offers two primary vectors for diversification: the primary amino group and the aromatic ring. This allows for the creation of a large and diverse library of analogues through various chemical transformations. The aniline moiety is a common structural alert in drug discovery due to potential metabolic liabilities; therefore, exploring a wide range of derivatives is crucial for identifying candidates with improved safety profiles.[9][10][11][12][13]
Caption: Library generation strategy from the core fragment.
This protocol describes the synthesis of a small amide library in a parallel format using the core fragment.
-
Array Setup: In an array of reaction vials, dispense a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: To each vial, add a unique acyl chloride or carboxylic acid (1.1 eq). If using carboxylic acids, also add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Reaction: Seal the vials and agitate the reaction mixtures at room temperature for 16 hours.
-
Work-up: After the reaction is complete, a high-throughput liquid-liquid extraction can be performed. Add an organic solvent (e.g., ethyl acetate) and an aqueous wash solution (e.g., saturated NaHCO₃). After separation, the organic layers containing the products are collected.
-
Analysis and Purification: Evaporate the solvent from the organic layers. Analyze the crude products by LC-MS to confirm identity and purity. If required, purify the library members using parallel purification techniques such as mass-directed preparative HPLC.
Screening and Hit-to-Lead Evolution Workflow
Once a fragment library is synthesized, it is screened against the biological target of interest to identify initial "hits"—fragments that bind, albeit often weakly. Biophysical techniques are typically required for this initial screening due to the low affinity of fragment hits.[14][15]
Caption: General workflow for FBDD screening and hit evolution.
Following hit identification, the process of hit-to-lead evolution begins. This involves iterative cycles of structure-based design and chemical synthesis to improve the potency and drug-like properties of the initial fragment hits. Common strategies include:
-
Fragment Growing: Adding chemical functionality to the fragment to make additional interactions with the target protein. For the this compound core, this would involve synthesizing derivatives from the library that extend into unoccupied pockets of the binding site.
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein target with a chemical linker.
-
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.
Conclusion
This compound represents a promising and versatile scaffold for the construction of diverse and novel compound libraries for fragment-based drug discovery. Its straightforward synthesis, amenable physicochemical properties, and clear vectors for chemical modification make it an excellent starting point for FBDD campaigns. The strategic application of parallel synthesis techniques can rapidly generate a multitude of analogues, enabling a thorough exploration of the surrounding chemical space and facilitating the evolution of initial low-affinity hits into potent, lead-like candidates. This guide provides the foundational knowledge and protocols for researchers to leverage this valuable fragment in their drug discovery efforts.
References
- 1. This compound, CasNo.401646-91-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cresset-group.com [cresset-group.com]
- 13. biopartner.co.uk [biopartner.co.uk]
- 14. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. obn.org.uk [obn.org.uk]
Unveiling the Cellular Impact: A Technical Guide to the Preliminary Cytotoxicity Screening of (3-Aminophenyl)(1-azepanyl)methanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the early assessment of a compound's cytotoxic potential is a cornerstone of preclinical evaluation. This essential step, mandated by regulatory bodies, ensures the safety and viability of new chemical entities before they advance to more complex in vivo studies. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the preliminary cytotoxicity screening of the novel compound, (3-Aminophenyl)(1-azepanyl)methanone.
While specific experimental data for this compound is not publicly available, this document outlines the standard, rigorous protocols that would be employed to determine its cytotoxic profile. The following sections detail established in vitro assays, present hypothetical data in structured formats for clarity, and include visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the screening process.
Data Presentation: Quantifying Cytotoxicity
The primary objective of preliminary cytotoxicity screening is to determine the concentration at which a compound exerts toxic effects on cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces a biological response by 50%. The following tables present hypothetical data for this compound across different cell lines and assays, illustrating a standard format for data presentation.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 24 | 45.2 ± 3.1 |
| MTT | 48 | 28.7 ± 2.5 | |
| LDH | 24 | 62.5 ± 4.8 | |
| A549 (Lung Cancer) | MTT | 24 | 78.9 ± 5.4 |
| MTT | 48 | 55.1 ± 4.2 | |
| LDH | 24 | > 100 | |
| HepG2 (Liver Cancer) | MTT | 24 | 33.6 ± 2.9 |
| MTT | 48 | 19.8 ± 1.7 | |
| LDH | 24 | 48.3 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Cell Viability Data for this compound in HeLa Cells (MTT Assay, 48h Exposure)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.1 |
| 25 | 53.4 ± 4.5 |
| 50 | 25.8 ± 3.3 |
| 100 | 8.2 ± 1.9 |
Experimental Protocols: Methodologies for Cytotoxicity Assessment
Detailed and standardized protocols are crucial for the reproducibility and reliability of cytotoxicity data. The following are in-depth methodologies for the most common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of the solvent) and untreated controls.[4]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm is sometimes used to reduce background.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[1][7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[8] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Controls and Calculation: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1] Calculate the percentage of cytotoxicity based on these controls.
Visualizing the Process: Diagrams and Pathways
Visual representations are invaluable for understanding complex biological processes and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-Aminophenyl)(1-azepanyl)methanone Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of (3-Aminophenyl)(1-azepanyl)methanone analogs, a class of compounds with potential therapeutic applications. The protocols outlined below are designed to be a starting point for the development of novel analogs and the exploration of their biological activities.
Introduction
This compound and its analogs are of interest in medicinal chemistry as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an attractive therapeutic strategy for the treatment of type 2 diabetes mellitus.[1][3]
Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[2] By systematically modifying the chemical structure of this compound and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for DPP-4 inhibition.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes hypothetical SAR data for a series of this compound analogs against DPP-4. The data is presented to illustrate how experimental results can be structured for clear comparison and analysis. Researchers should replace this with their own experimental data.
| Compound ID | R1-Substituent (Azepane Ring) | R2-Substituent (Phenyl Ring) | DPP-4 IC50 (nM) |
| 1 | H | H | 150 |
| 2a | 3-Fluoro | H | 75 |
| 2b | 4-Hydroxy | H | 120 |
| 2c | 3,3-Difluoro | H | 50 |
| 3a | H | 4-Chloro | 90 |
| 3b | H | 4-Methoxy | 200 |
| 3c | H | 2-Fluoro | 130 |
| 4a | 3-Fluoro | 4-Chloro | 45 |
| 4b | 3,3-Difluoro | 4-Chloro | 25 |
Caption: Table 1. Hypothetical SAR data for this compound analogs against Dipeptidyl Peptidase-4 (DPP-4).
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step process involving the formation of an amide bond between a substituted 3-nitrobenzoyl chloride and a substituted azepane, followed by the reduction of the nitro group.
Step 1: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone
-
Activation of 3-Nitrobenzoic Acid: To a solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-nitrobenzoyl chloride.
-
Amide Coupling: In a separate flask, dissolve azepane (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add the crude 3-nitrobenzoyl chloride solution in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3-nitrophenyl)(1-azepanyl)methanone.
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve (3-nitrophenyl)(1-azepanyl)methanone (1.0 eq) in ethanol or methanol.
-
Add palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired this compound.
Note: For the synthesis of analogs with substituents on the azepane or phenyl ring, the corresponding substituted starting materials should be used.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized analogs against DPP-4.
-
Reagents and Materials:
-
Human recombinant DPP-4
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Synthesized inhibitor compounds
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the inhibitor solution (or vehicle control).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Measure the absorbance at an appropriate wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of analogs.
Caption: Simplified signaling pathway of DPP-4 inhibition.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking...: Ingenta Connect [ingentaconnect.com]
- 3. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (3-Aminophenyl)(1-azepanyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a critical methodology in modern drug discovery, facilitating the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic candidates.[1][2] This document provides a detailed protocol for a high-throughput screening campaign designed to identify and characterize derivatives of (3-Aminophenyl)(1-azepanyl)methanone as potential inhibitors of a key signaling kinase, Cyclin-Dependent Kinase 2 (CDK2). Overactivity of CDK2 is implicated in the proliferation of various cancer cells, making it a prime target for therapeutic intervention. The protocols outlined below are adaptable for various academic and industrial drug discovery settings.
Data Presentation: Summary of Quantitative HTS Data
The following table summarizes hypothetical quantitative data from a primary screen and subsequent dose-response analysis for a selection of this compound derivatives against CDK2. This data is essential for identifying potent and selective inhibitors for further development.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) | Z'-Factor | Signal-to-Background (S/B) |
| APAM-001 | 95.2 | 75 | 0.85 | 12.3 |
| APAM-002 | 12.5 | >10,000 | 0.85 | 12.3 |
| APAM-003 | 88.9 | 210 | 0.85 | 12.3 |
| APAM-004 | 99.1 | 52 | 0.85 | 12.3 |
| Staurosporine (Control) | 99.8 | 5 | 0.85 | 12.3 |
Experimental Protocols
Biochemical HTS Assay for CDK2 Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for HTS of kinase inhibitors.
a. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
CDK2/CycA Solution: Recombinant human CDK2/Cyclin A diluted to 2 nM in Assay Buffer.
-
Substrate/ATP Solution: A mixture of 100 nM ULight™-labeled peptide substrate and 10 µM ATP in Assay Buffer.
-
Detection Solution: 2 nM Europium-labeled anti-phospho-substrate antibody in TR-FRET Detection Buffer.
b. Assay Procedure (384-well plate format):
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative (10 mM in DMSO) into the appropriate wells of a 384-well low-volume black plate. For control wells, dispense 50 nL of DMSO (negative control) or Staurosporine (positive control).
-
Enzyme Addition: Add 5 µL of the 2 nM CDK2/CycA solution to all wells using an automated liquid handler.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of the Substrate/ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the Detection Solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader at excitation/emission wavelengths of 320/665 nm (Europium) and 320/615 nm (ULight™).
Cell-Based Assay for Proliferation Inhibition
This protocol outlines a cell-based assay to confirm the anti-proliferative activity of hit compounds in a relevant cancer cell line.
a. Cell Culture:
-
Maintain MCF-7 (human breast adenocarcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
b. Assay Procedure (96-well plate format):
-
Cell Seeding: Seed MCF-7 cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the CDK2 signaling pathway in cell cycle progression.
Experimental Workflow Diagram
Caption: The high-throughput screening workflow for identifying CDK2 inhibitors.
References
Application Note: A Validated HPLC Method for Purity Analysis of (3-Aminophenyl)(1-azepanyl)methanone
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for (3-Aminophenyl)(1-azepanyl)methanone, a key intermediate in pharmaceutical synthesis. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability monitoring in a drug development setting.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of the main component and any process-related or degradation impurities. This document provides a detailed protocol for a validated HPLC method designed for the routine purity analysis of this compound. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[][2]
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Glacial Acetic Acid (AR grade)
-
Water (Milli-Q or equivalent)
-
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (primary), 280 nm (secondary for peak purity) |
| Run Time | 35 minutes |
Rationale for Wavelength Selection: Based on the UV spectra of structurally similar compounds like 3-aminobenzophenone, which exhibit significant absorbance around 254 nm, this wavelength was chosen for primary quantification to ensure high sensitivity. A secondary wavelength of 280 nm was monitored for peak purity assessment.
-
Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mobile Phase A and Acetonitrile in a 80:20 v/v ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of impurities at low levels.
Method Validation Protocols
The developed method was validated according to ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, and robustness.[][2]
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample solution (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 5 mL of sample solution + 1 mL of 1N HCl, heated at 60°C for 4 hours, then neutralized with 1N NaOH.
-
Base Hydrolysis: 5 mL of sample solution + 1 mL of 1N NaOH, heated at 60°C for 2 hours, then neutralized with 1N HCl.
-
Oxidative Degradation: 5 mL of sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours, then dissolved in diluent.
-
Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed, and the peak purity of the main component was evaluated using the DAD detector to ensure no co-eluting peaks.
Linearity was assessed by preparing a series of solutions of the reference standard at five concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
The accuracy of the method was determined by spiking a placebo mixture with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate, and the percentage recovery was calculated.
-
System Precision: Six replicate injections of the standard solution were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Method Precision (Repeatability): Six independent sample preparations from the same batch were analyzed, and the %RSD of the assay results was determined.
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and resolution) was observed.
Results and Discussion
The developed HPLC method provided a good separation of this compound from its potential impurities and degradation products. The system suitability parameters, including tailing factor and theoretical plates, were found to be within the acceptable limits as per standard guidelines.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 8500 |
| %RSD for 6 injections | ≤ 2.0% | 0.5% |
A summary of the validation results is presented in Table 3.
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Specificity | The method demonstrated good resolution between the main peak and peaks generated under stress conditions. Peak purity analysis confirmed the spectral homogeneity of the analyte peak. |
| Linearity | The correlation coefficient (r²) was > 0.999 over the concentration range of 50-150 µg/mL. |
| Accuracy | The mean recovery was between 98.0% and 102.0% at all three concentration levels. |
| Precision | The %RSD for system precision was < 1.0%, and for method precision was < 2.0%. |
| Robustness | The method was found to be robust, with minor variations in the tested parameters having no significant impact on the chromatographic performance. |
Potential Impurities: Based on a likely synthesis route involving the acylation of 3-nitroaniline with azepane-1-carbonyl chloride followed by reduction, potential impurities that this method is capable of separating include:
-
3-nitroaniline (starting material)
-
(1-Azepanyl)(3-nitrophenyl)methanone (intermediate)
-
Other positional isomers formed during nitration of the precursor.
Conclusion
The developed and validated RP-HPLC method is rapid, sensitive, and reliable for the purity determination of this compound. The method is stability-indicating and can be effectively used for routine quality control analysis and for monitoring the stability of the compound under various conditions.
Mandatory Visualizations
Caption: Workflow for the HPLC Purity Analysis of this compound.
Caption: Logical Relationship of HPLC Method Validation Parameters as per ICH Guidelines.
References
Application Note: Cell-Based Assay for Evaluating the Anti-Inflammatory Effects of (3-Aminophenyl)(1-azepanyl)methanone
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, inducing the expression of pro-inflammatory genes that encode cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) which produces nitric oxide (NO).[1][2][3] Consequently, targeting the NF-κB pathway is a primary strategy in the development of novel anti-inflammatory therapeutics.[4] This application note details a series of cell-based assays to evaluate the anti-inflammatory potential of a novel compound, (3-Aminophenyl)(1-azepanyl)methanone (referred to herein as Compound A), using a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages are central players in the inflammatory response, and LPS, a component of Gram-negative bacteria, is a potent activator of the inflammatory cascade in these cells.[5][6]
Materials and Methods
Cell Line: RAW 264.7 murine macrophage cell line.
Key Reagents:
-
This compound (Compound A)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Mouse TNF-α ELISA Kit
-
Mouse IL-6 ELISA Kit
-
Reagents for Western Blotting (primary antibodies for p-IκBα, IκBα, and β-actin)
Experimental Workflow
The overall experimental workflow is designed to first determine the safe concentration range of Compound A, and then to assess its efficacy in mitigating the inflammatory response in macrophages.
Protocols
Cell Viability (MTT) Assay
This assay determines the concentration range of Compound A that is not toxic to RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound A in DMEM. Remove the old media from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[8][9]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of Compound A for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6] Include control groups: untreated cells, cells treated only with Compound A, and cells treated only with LPS.
-
Supernatant Collection: After incubation, collect 50 µL of the supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[10]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.[8]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.[11][12]
-
Sample Collection: Use the same supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[11][13] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.[12]
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve generated.
Western Blot for NF-κB Pathway Analysis
This technique assesses the activation of the NF-κB pathway by measuring the phosphorylation of its inhibitory protein, IκBα.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Compound A for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells and collect the total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Use an antibody for a housekeeping protein like β-actin as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα levels to total IκBα to determine the extent of NF-κB pathway activation.
Data Presentation
Table 1: Cytotoxicity of Compound A on RAW 264.7 Cells
| Compound A Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 99.1 ± 3.8 |
| 10 | 97.5 ± 4.2 |
| 25 | 95.3 ± 4.9 |
| 50 | 88.2 ± 6.1 |
| 100 | 55.4 ± 7.3 |
Based on this hypothetical data, concentrations ≤ 25 µM would be selected for subsequent anti-inflammatory assays.
Table 2: Effect of Compound A on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment (1 µg/mL LPS) | NO (µM) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (No LPS) | 1.2 ± 0.3 | 25.5 ± 8.1 | 15.3 ± 5.4 |
| LPS Only | 45.8 ± 3.9 | 2850.7 ± 150.2 | 1520.1 ± 98.7 |
| LPS + Cmpd A (5 µM) | 30.1 ± 2.5 | 1980.4 ± 110.5 | 1055.6 ± 80.1 |
| LPS + Cmpd A (10 µM) | 18.5 ± 1.9 | 1150.2 ± 95.8 | 610.9 ± 55.3 |
| LPS + Cmpd A (25 µM) | 8.9 ± 1.1 | 450.6 ± 40.3 | 240.2 ± 25.8 |
Mechanism of Action: NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drugs.[1][2] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[3][4] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimers, allowing them to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4] Compound A is hypothesized to inhibit this pathway, likely by preventing the degradation of IκBα.
Conclusion
This application note provides a comprehensive framework for assessing the anti-inflammatory properties of this compound (Compound A) using a well-established in vitro macrophage model. The described protocols for cytotoxicity, NO production, cytokine release, and Western blot analysis allow for a thorough evaluation of the compound's efficacy and its potential mechanism of action via inhibition of the NF-κB pathway. The presented data structure and visualization tools offer a clear and effective way to interpret and communicate the experimental findings.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Radiolabeling of (3-Aminophenyl)(1-azepanyl)methanone and its use in Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3-Aminophenyl)(1-azepanyl)methanone is a synthetic compound with potential applications in neuroscience research due to its structural similarity to known central nervous system (CNS) active agents. To facilitate its characterization as a potential radioligand for in vitro binding assays, a robust radiolabeling protocol and a detailed binding assay procedure are essential. This document provides a comprehensive guide for the synthesis of a tritium-labeled version of this compound, denoted as [³H]APAM, and its subsequent use in saturation and competitive binding assays to determine its affinity for a hypothetical G-protein coupled receptor (GPCR), designated as Target Receptor X (TRX).
1. Radiolabeling Protocol: Synthesis of --INVALID-LINK--(1-azepanyl)methanone ([³H]APAM)
This protocol describes the synthesis of [³H]APAM via catalytic tritium exchange on a suitable precursor.
1.1. Materials and Reagents:
-
(3-Bromophenyl)(1-azepanyl)methanone (precursor)
-
Tritium gas (³H₂)
-
Palladium on carbon (10% Pd/C) catalyst
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter (LSC)
-
Standard laboratory glassware and safety equipment for handling radioactivity.
1.2. Experimental Procedure:
-
Preparation: In a flame-dried reaction vial, dissolve 5 mg of (3-Bromophenyl)(1-azepanyl)methanone in 1 mL of anhydrous DCM.
-
Catalyst Addition: Carefully add 1 mg of 10% Pd/C catalyst to the solution.
-
Tritiation: The reaction vial is connected to a tritium manifold. The atmosphere is evacuated and backfilled with tritium gas to a pressure of approximately 1 atmosphere.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 4 hours.
-
Quenching and Filtration: The reaction is quenched by the addition of 10 µL of TEA. The mixture is then filtered through a 0.22 µm syringe filter to remove the catalyst.
-
Purification: The crude product is purified by reverse-phase HPLC using a C18 column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. The fraction corresponding to the radiolabeled product is collected.
-
Solvent Evaporation: The solvent from the collected fraction is evaporated under a gentle stream of nitrogen.
-
Quality Control: The radiochemical purity of the final product is determined by analytical HPLC with a radioactivity detector. The specific activity is determined by measuring the radioactivity of a known mass of the compound using an LSC.
2. Radioligand Binding Assay Protocol
This section details the use of [³H]APAM in saturation and competitive binding assays to characterize its interaction with the hypothetical Target Receptor X (TRX).
2.1. Materials and Reagents:
-
[³H]APAM (specific activity: 50-100 Ci/mmol)
-
Cell membranes expressing Target Receptor X (TRX)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Non-specific binding control: 10 µM of a known high-affinity unlabeled ligand for TRX or 10 µM of unlabeled this compound.
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
2.2. Saturation Binding Assay Protocol:
-
Plate Setup: Prepare a 96-well filter plate.
-
Ligand Preparation: Perform serial dilutions of [³H]APAM in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 50 nM).
-
Assay Incubation:
-
To each well, add 50 µL of assay buffer.
-
For total binding, add 50 µL of the corresponding [³H]APAM dilution.
-
For non-specific binding, add 25 µL of the non-specific binding control followed by 25 µL of the corresponding [³H]APAM dilution (at 2x the final concentration).
-
Add 100 µL of cell membrane preparation (containing 10-50 µg of protein) to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add 200 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
2.3. Competitive Binding Assay Protocol:
-
Plate Setup: Prepare a 96-well filter plate.
-
Competitor Preparation: Perform serial dilutions of the unlabeled test compounds in assay buffer.
-
Assay Incubation:
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the unlabeled competitor dilution.
-
Add 50 µL of [³H]APAM at a single concentration (typically at or below its Kd value, determined from the saturation binding assay).
-
Add 50 µL of cell membrane preparation (containing 10-50 µg of protein) to each well.
-
-
Incubation, Filtration, and Counting: Follow steps 4-6 from the Saturation Binding Assay Protocol.
3. Data Presentation
The following tables summarize hypothetical quantitative data obtained from the binding assays.
Table 1: Saturation Binding Assay Data for [³H]APAM at Target Receptor X
| [³H]APAM (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 512 | 52 | 460 |
| 0.5 | 2450 | 255 | 2195 |
| 1.0 | 4580 | 510 | 4070 |
| 5.0 | 15200 | 2550 | 12650 |
| 10.0 | 22500 | 5100 | 17400 |
| 20.0 | 28000 | 10200 | 17800 |
| 50.0 | 31000 | 25500 | 5500 |
Table 2: Competitive Binding Assay Data for Unlabeled Competitors against [³H]APAM Binding at Target Receptor X
| Competitor | Concentration (Log M) | % Inhibition |
| Compound A | -10 | 2 |
| -9 | 15 | |
| -8 | 48 | |
| -7 | 85 | |
| -6 | 98 | |
| Compound B | -10 | 0 |
| -9 | 5 | |
| -8 | 12 | |
| -7 | 25 | |
| -6 | 45 |
Table 3: Calculated Binding Affinity Parameters
| Parameter | Value |
| Kd ([³H]APAM) | 2.5 nM |
| Bmax | 1250 fmol/mg protein |
| Ki (Compound A) | 5.2 nM |
| Ki (Compound B) | > 1 µM |
4. Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the radiolabeling of APAM and its use in binding assays.
4.2. Hypothetical Signaling Pathway
Caption: Hypothetical Gαq-coupled signaling pathway for Target Receptor X activated by APAM.
Application Notes: (3-Aminophenyl)(1-azepanyl)methanone in GPCR Ligand Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing crucial roles in a myriad of physiological processes. As such, they are prominent targets for a significant portion of modern pharmaceuticals. The discovery of novel ligands that can modulate GPCR activity is a cornerstone of drug development. This document provides a detailed overview of the potential applications and experimental protocols for evaluating (3-Aminophenyl)(1-azepanyl)methanone, a compound identified as a pharmaceutical intermediate, in the context of GPCR ligand discovery. While specific biological activity data for this compound is not extensively published, its chemical structure suggests potential for interaction with GPCRs. These notes offer a roadmap for its systematic evaluation.
This compound is a chemical compound with the CAS number 401646-91-1. It is characterized as an off-white to light yellow powder and is primarily supplied as a pharmaceutical intermediate.[1] The core structure, featuring an aminophenyl group linked to an azepanyl methanone, presents a scaffold that could be explored for its potential to bind to and modulate the activity of various GPCRs. A related compound, (3-Aminophenyl)(morpholino)methanone, is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients, highlighting the relevance of this chemical class in drug discovery.[2]
Potential Applications in GPCR Ligand Discovery
The structural features of this compound, particularly the presence of a flexible seven-membered azepane ring and an aromatic amine, suggest that it could be a valuable starting point for a fragment-based or lead discovery campaign targeting GPCRs. The lipophilic nature of the azepane moiety combined with the hydrogen bonding potential of the amino group are common features in many known GPCR ligands.
Potential research applications include:
-
Screening for Novel GPCR Ligands: Utilizing high-throughput screening (HTS) campaigns to assess the compound's activity against a broad panel of GPCRs.
-
Scaffold for Library Synthesis: Employing the aminophenyl or azepanyl methanone core for the synthesis of a focused library of analogs to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: Using the compound as a fragment to identify initial low-affinity interactions with a GPCR target, which can then be optimized into more potent leads.
Experimental Protocols
To elucidate the potential GPCR-modulating activity of this compound, a tiered experimental approach is recommended. This involves initial binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine if the test compound can displace a known radiolabeled ligand from a specific GPCR, thereby indicating binding affinity.
Objective: To determine the binding affinity (Ki) of this compound for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [3H]-dopamine for dopamine receptors)
-
Test compound: this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well microplates
-
Scintillation fluid and a scintillation counter
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the various concentrations of the test compound.
-
For total binding wells, add only the membranes and the radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol is used to determine if the test compound acts as an agonist or antagonist at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To assess the functional activity of this compound on Gs- or Gi-coupled GPCRs.
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
Test compound: this compound
-
Known agonist and antagonist for the target GPCR
-
Forskolin (for Gi-coupled receptors)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
384-well white microplates
Methodology: For Gs-coupled receptors (Agonist mode):
-
Seed the cells in 384-well plates and allow them to attach overnight.
-
Remove the culture medium and add the test compound at various concentrations in assay medium.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Determine the EC50 value if the compound stimulates cAMP production.
For Gi-coupled receptors (Antagonist mode):
-
Seed the cells as described above.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a known agonist at its EC80 concentration to all wells (except the basal control) to stimulate the receptor.
-
Incubate and measure cAMP levels as described above.
-
Determine the IC50 value if the compound inhibits the agonist-induced decrease in cAMP.
Protocol 3: Calcium Flux Assay
This protocol is suitable for Gq-coupled GPCRs, which signal through an increase in intracellular calcium concentration.
Objective: To evaluate the functional effect of this compound on Gq-coupled GPCRs.
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound: this compound
-
Known agonist for the target GPCR
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR)
-
384-well black-walled, clear-bottom microplates
Methodology:
-
Seed the cells in 384-well plates and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the test compound (for agonist testing) or a known agonist (for antagonist testing, after pre-incubation with the test compound) using the integrated fluidic dispenser.
-
Monitor the change in fluorescence intensity over time.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) based on the peak fluorescence response.
Data Presentation
Quantitative data from the aforementioned assays should be systematically organized to facilitate comparison and SAR analysis.
Table 1: Hypothetical In Vitro Pharmacological Profile of this compound and Analogs
| Compound ID | Target GPCR | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (% of control agonist) |
| This compound | Dopamine D2 | 150 | cAMP (Antagonist) | 250 | N/A |
| Analog A | Dopamine D2 | 50 | cAMP (Antagonist) | 80 | N/A |
| Analog B | Dopamine D2 | >10,000 | cAMP (Antagonist) | >10,000 | N/A |
| This compound | 5-HT2A | 800 | Calcium Flux (Agonist) | 1200 | 45% |
| Analog C | 5-HT2A | 200 | Calcium Flux (Agonist) | 350 | 60% |
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in GPCR ligand discovery, the following diagrams are provided.
Caption: Gq-coupled GPCR signaling pathway.
Caption: GPCR ligand discovery workflow.
Conclusion
While this compound is currently positioned as a chemical intermediate, its structure holds promise as a starting point for GPCR ligand discovery. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to systematically evaluate this compound and its derivatives. Through a combination of binding and functional assays, followed by structured data analysis and iterative chemical synthesis, it is possible to unlock the therapeutic potential of this chemical scaffold in modulating GPCR activity.
References
Application Notes and Protocols for In Vitro Metabolism Studies of (3-Aminophenyl)(1-azepanyl)methanone Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of (3-Aminophenyl)(1-azepanyl)methanone utilizing liver microsomes. The primary objective of these studies is to assess the metabolic stability and identify potential metabolic pathways of the compound, which are crucial steps in the drug discovery and development process.
This compound is a synthetic compound with potential pharmacological applications. Understanding its metabolic fate is essential for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. In vitro models, particularly liver microsomes, offer a reliable and efficient method for these investigations. Liver microsomes contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast array of xenobiotics.[1][2]
This document outlines the materials, experimental procedures, and data analysis techniques required to perform a microsomal stability assay and to preliminarily characterize the metabolic pathways of this compound.
Experimental Workflow
The general workflow for an in vitro metabolism study using liver microsomes involves the incubation of the test compound with microsomes and necessary cofactors, followed by quenching the reaction, sample processing, and analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).
References
Application Notes and Protocols for the Development of 11β-HSD1 Inhibitors Utilizing the (3-Aminophenyl)(1-azepanyl)methanone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
While (3-Aminophenyl)(1-azepanyl)methanone is not extensively documented as a standalone molecular probe, its structural motif is a key component in the synthesis of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the peripheral metabolism of glucocorticoids, converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 is implicated in various metabolic disorders, including obesity, insulin resistance, and hypertension. Consequently, inhibitors of this enzyme are of significant interest in drug discovery.
These application notes provide a framework for utilizing this compound as a pivotal intermediate in the development of 11β-HSD1 inhibitors, exemplified by the synthesis of biphenyl azepanyl methanone derivatives. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in this promising therapeutic area.
I. Synthetic Strategy and Protocols
The synthesis of biphenyl azepanyl methanone-based 11β-HSD1 inhibitors can be efficiently achieved through a multi-step process. This compound serves as a key intermediate, which can be synthesized and subsequently modified, for instance, via a Suzuki-Miyaura cross-coupling reaction to introduce the biphenyl moiety.
Protocol 1: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzoic acid (1 equivalent) in thionyl chloride (2 equivalents).
-
Acyl Chloride Formation: Reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting 3-nitrobenzoyl chloride in dichloromethane (DCM). In a separate flask, dissolve azepane (1.2 equivalents) and triethylamine (1.5 equivalents) in DCM.
-
Reaction: Slowly add the 3-nitrobenzoyl chloride solution to the azepane solution at 0°C. Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield (3-nitrophenyl)(1-azepanyl)methanone.
Protocol 2: Synthesis of this compound
-
Reduction: Dissolve (3-nitrophenyl)(1-azepanyl)methanone (1 equivalent) in ethanol.
-
Catalyst Addition: Add palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.
Protocol 3: Synthesis of Biphenyl Azepanyl Methanone Derivatives via Suzuki-Miyaura Coupling
-
Bromination (optional intermediate step): To utilize the amine as a directing group for subsequent functionalization, it can be first converted to a bromo derivative. Dissolve this compound in a suitable solvent and treat with a brominating agent (e.g., N-bromosuccinimide) to yield the corresponding bromo-substituted intermediate.
-
Reaction Setup: In a reaction vessel, combine the bromo-substituted this compound (1 equivalent), a desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 equivalents).
-
Solvent and Degassing: Add a solvent mixture (e.g., toluene/ethanol/water) and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl azepanyl methanone derivative.
II. Biological Evaluation Protocols
The inhibitory activity of the synthesized biphenyl azepanyl methanone derivatives against 11β-HSD1 can be assessed using both enzymatic and cell-based assays.
Protocol 4: In Vitro 11β-HSD1 Enzymatic Inhibition Assay (HTRF)
-
Reagents: Human recombinant 11β-HSD1, cortisone (substrate), NADPH (cofactor), anti-cortisol antibody labeled with cryptate, and cortisol-d2 (tracer).
-
Assay Procedure:
-
Add the test compound at various concentrations to a 384-well plate.
-
Add a solution containing human 11β-HSD1 and NADPH.
-
Initiate the reaction by adding cortisone.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and add the HTRF detection reagents (anti-cortisol-cryptate and cortisol-d2).
-
Incubate for 2 hours at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cortisol produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 5: Cell-Based 11β-HSD1 Inhibition Assay
-
Cell Culture: Culture a suitable cell line expressing 11β-HSD1 (e.g., HEK293 cells stably transfected with the human HSD11B1 gene) in appropriate media.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and replace the medium with a serum-free medium containing the test compound at various concentrations.
-
Pre-incubate for 30 minutes.
-
Add cortisone to the medium to initiate the conversion to cortisol.
-
Incubate for 4-24 hours at 37°C in a CO₂ incubator.
-
-
Cortisol Quantification: Collect the cell supernatant and quantify the cortisol concentration using a commercially available ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of cortisol production at each compound concentration and determine the IC₅₀ value.[1]
III. Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a series of synthesized biphenyl azepanyl methanone derivatives, illustrating potential structure-activity relationships (SAR).
| Compound ID | R Group on Biphenyl Moiety | 11β-HSD1 IC₅₀ (nM) | 11β-HSD2 IC₅₀ (µM) | Selectivity Index (HSD2/HSD1) |
| BAMA-01 | -H | 150 | >50 | >333 |
| BAMA-02 | 4-fluoro | 75 | >50 | >667 |
| BAMA-03 | 4-chloro | 60 | >50 | >833 |
| BAMA-04 | 4-methoxy | 250 | >50 | >200 |
| BAMA-05 | 3-fluoro | 90 | >50 | >556 |
| BAMA-06 | 3-chloro | 85 | >50 | >588 |
Data are hypothetical and for illustrative purposes only.
IV. Signaling Pathway and Mechanism of Action
11β-HSD1 is a key enzyme in the glucocorticoid signaling pathway. By inhibiting 11β-HSD1, the synthesized biphenyl azepanyl methanone derivatives reduce the intracellular conversion of inactive cortisone to active cortisol. This leads to a decrease in the local concentration of cortisol, thereby attenuating the activation of the glucocorticoid receptor (GR) and the subsequent downstream effects, which are often detrimental in metabolic tissues.[2][3][4]
Conclusion
This compound is a valuable synthetic intermediate for the development of novel 11β-HSD1 inhibitors. The protocols and conceptual framework provided herein offer a comprehensive guide for researchers engaged in the design, synthesis, and biological evaluation of this promising class of therapeutic agents. The exploration of various substituents on the biphenyl ring system, facilitated by the Suzuki-Miyaura coupling with the key aminophenyl intermediate, allows for the fine-tuning of inhibitory potency and selectivity, paving the way for the discovery of new treatments for metabolic diseases.
References
- 1. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing the reaction conditions for the synthesis of (3-Aminophenyl)(1-azepanyl)methanone
Technical Support Center: Synthesis of (3-Aminophenyl)(1-azepanyl)methanone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a multi-step synthesis starting from a suitable precursor like benzotrichloride. The key steps are:
-
Nitration to introduce a nitro group at the meta position of the precursor, which is then converted to a carboxylic acid.
-
Activation of the carboxylic acid, typically by converting it to an acyl chloride.
-
Amide coupling of the acyl chloride with azepane (hexamethyleneimine).
-
Reduction of the nitro group to the final amine functionality.
A similar strategy has been successfully used for the synthesis of (3-Aminophenyl)(morpholino)methanone.[1][2]
Q2: Which coupling reagents are recommended for the amide bond formation step?
A2: The choice of coupling reagent is critical for achieving a high yield.[3] Several options are available, each with its own advantages. Common choices include carbodiimides like DCC or EDC, often used with additives like HOBt to minimize side reactions, or uronium-based reagents like HATU, which are known for their high efficiency.[4] For sterically hindered or electronically challenging substrates, forming an acyl fluoride intermediate can be an effective strategy.[5]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters must be carefully controlled:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of activated intermediates, reducing the yield. It is crucial to use anhydrous solvents and reagents.[3]
-
Temperature: The optimal temperature can vary for each step. For instance, amide coupling reactions are often run at room temperature, but gentle heating might be required for less reactive substrates.[3]
-
Stoichiometry and Order of Addition: The ratio of reactants, coupling agents, and any bases should be precise. For amide coupling, the order of addition is important to prevent unwanted side reactions.
-
pH/Base: In the amide coupling step, a non-nucleophilic base like DIPEA or triethylamine is often added to neutralize any acid formed during the reaction, which could otherwise protonate and deactivate the amine.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of each step should be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows you to determine when the reaction is complete and to check for the formation of any side products.
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities can include unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC), and side products from the reaction itself. Purification is typically achieved through column chromatography.[4] An aqueous workup is often necessary to remove water-soluble impurities before chromatography.[3]
Troubleshooting Guide
Problem 1: Low or no yield in the amide coupling step.
Possible Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid may not be fully activated before the addition of the amine.
-
Solution: Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (often a slight excess). Allow sufficient time for the activation step before adding the amine.[3]
-
-
Amine Deactivation: The amine can be protonated by the carboxylic acid or by acidic byproducts, making it non-nucleophilic.[3]
-
Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, to the reaction mixture to scavenge any acid.[6]
-
-
Hydrolysis of Activated Intermediate: Trace amounts of water in the solvent or on the glassware can hydrolyze the activated carboxylic acid.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can slow down the reaction.[3]
-
Solution: Consider using a more powerful coupling reagent like HATU. Alternatively, converting the carboxylic acid to a more reactive acyl fluoride might be beneficial.[5] Increasing the reaction temperature or time may also improve the yield.
-
Problem 2: Formation of significant side products.
Possible Causes & Solutions:
-
Side Reactions from Coupling Reagent: Carbodiimide reagents like DCC can lead to the formation of N-acylurea byproducts.
-
Solution: Use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress this side reaction and improve efficiency.[3]
-
-
Racemization (if applicable): If the carboxylic acid has a chiral center, racemization can occur during activation.
-
Solution: Using additives like HOBt or running the reaction at a lower temperature can help preserve the stereochemical integrity.[3]
-
-
Dimerization or Polymerization: The activated carboxylic acid might react with another molecule of the acid or amine.
-
Solution: Use dilute conditions or a slow, controlled addition of the reagents.
-
Problem 3: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Insoluble Byproducts: Byproducts like dicyclohexylurea (DCU) from DCC coupling can be difficult to remove.
-
Solution: DCU is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration.
-
-
Similar Polarity of Product and Impurities: The product and impurities may have similar Rf values on TLC, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Alternatively, consider recrystallization if the product is a solid.
-
Data Presentation
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Abbreviation | Additive (optional) | Common Solvents | Key Considerations |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | DCM, THF, DMF | Forms insoluble dicyclohexylurea (DCU) byproduct.[4] |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | HOBt, HOAt | DCM, DMF | Water-soluble carbodiimide; byproduct is also water-soluble.[4] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | None needed | DMF, NMP | Highly efficient but more expensive. Good for hindered substrates.[4] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | None needed | DMF, DCM | Effective coupling agent, though may be less common than HATU. |
| Thionyl Chloride | SOCl₂ | DMF (catalytic) | Toluene, DCM | Converts carboxylic acid to highly reactive acyl chloride.[1][6] |
Table 2: Recommended Solvents and Bases
| Solvent | Properties | Recommended for |
| Dichloromethane (DCM) | Aprotic, low boiling point | General purpose, easy to remove. |
| N,N-Dimethylformamide (DMF) | Aprotic, polar, high boiling point | Good for dissolving a wide range of substrates.[4] |
| Tetrahydrofuran (THF) | Aprotic, ether-based | Common for many organic reactions. |
| Base | Properties | Purpose |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic, sterically hindered | Acid scavenger without competing with the primary amine.[4] |
| Triethylamine (TEA) | Non-nucleophilic | Common and cost-effective acid scavenger. |
| Pyridine | Nucleophilic base | Can also act as a catalyst in some cases. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous morpholino compound.[1][2]
Step 1: Synthesis of 3-Nitrobenzoic Acid (from Benzotrichloride)
-
To a stirred solution of benzotrichloride, slowly add 90% nitric acid at a controlled temperature (e.g., 0-5°C).
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto ice and water. The resulting precipitate is 3-nitrobenzoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 3-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzoic acid and an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-nitrobenzoyl chloride, which can often be used in the next step without further purification.
Step 3: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone
-
Dissolve 3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.
-
In a separate flask, dissolve azepane (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0°C and slowly add the 3-nitrobenzoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Perform an aqueous workup: wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of this compound
-
Dissolve (3-nitrophenyl)(1-azepanyl)methanone in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is using iron powder in the presence of a small amount of hydrochloric acid.[1][2] Alternatively, catalytic hydrogenation using Pd/C can be employed.
-
If using iron, heat the mixture to reflux and stir vigorously for several hours.
-
After the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography if necessary to yield the final product.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low-yield amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting guide for the purification of (3-Aminophenyl)(1-azepanyl)methanone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of (3-Aminophenyl)(1-azepanyl)methanone. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most probable synthetic pathway involves a two-step process:
-
Amide Formation: Acylation of 1-azepane with 3-nitrobenzoyl chloride to form the precursor, (3-nitrophenyl)(1-azepanyl)methanone.
-
Nitro Group Reduction: Reduction of the nitro group of the precursor to an amine, yielding the final product, this compound.
Q2: I am getting a low yield during the final reduction step. What are the possible causes?
Low yields in the reduction of aromatic nitro compounds can stem from several factors:
-
Incomplete Reaction: The reducing agent may be old or insufficient. Ensure you are using a fresh, active reducing agent in an adequate molar excess.
-
Poor Solubility: The nitro precursor may not be fully dissolved in the reaction solvent, limiting the reaction rate. Consider using a co-solvent system to improve solubility.
-
Side Reactions: The reduction of nitro groups can sometimes lead to the formation of intermediates like hydroxylamines, nitroso, or azoxy compounds. Optimizing the reaction conditions (e.g., temperature, choice of reducing agent) can favor the complete reduction to the amine.
-
Product Degradation: The resulting aminophenyl group is susceptible to oxidation, which can occur during the reaction or work-up. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q3: My purified product is colored (yellow to brown). What is the cause and how can I fix it?
Aromatic amines are prone to oxidation, which often results in colored impurities. To decolorize your product, you can try the following:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Gently heat and stir the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired product can then be recovered by crystallization or solvent evaporation.
-
Column Chromatography: Careful column chromatography can separate the colored impurities from the desired product.
Q4: I am having trouble purifying the compound by column chromatography. It's streaking on the column. What can I do?
The basic nature of the amino group in your compound can cause it to interact strongly with the acidic silica gel, leading to streaking and poor separation. To address this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your compound.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be an effective alternative.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. |
| Presence of starting material (nitro compound) | The nitro precursor is less polar than the amine product. A well-optimized column chromatography protocol should effectively separate them. |
| Formation of side-products from the reduction | Adjust the reaction conditions of the reduction step (e.g., change the reducing agent, lower the temperature). Purify using column chromatography, potentially with a different solvent system to improve separation. |
| Product oxidation during work-up | Minimize exposure of the reaction mixture and the isolated product to air and light. Use degassed solvents and consider working under an inert atmosphere. |
Problem 2: Difficulty with Column Chromatography Purification
| Potential Cause | Suggested Solution |
| Product streaking/tailing on silica gel | Add a small amount of triethylamine (0.1-1%) to the mobile phase. |
| Poor separation of impurities | Experiment with different mobile phase solvent systems to find the optimal polarity for separation. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Co-elution of impurities | If normal-phase chromatography is ineffective, switch to reversed-phase chromatography. |
| Product insolubility in the mobile phase | Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If solubility is an issue, consider a different solvent system or a dry loading technique. |
Problem 3: Product Instability or Discoloration
| Potential Cause | Suggested Solution |
| Oxidation of the amino group | Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place. |
| Residual acidic or basic impurities | Ensure the work-up procedure effectively neutralizes any acids or bases used in the reaction. A final wash with a saturated sodium bicarbonate solution (if acidic impurities are suspected) or brine can be beneficial. |
| Trace metal contamination from reducing agents | If a metal-based reducing agent was used (e.g., Fe, Sn, Zn), ensure it is completely removed during work-up. Filtration through a pad of celite is often effective. |
Experimental Protocols
Synthesis of (3-nitrophenyl)(1-azepanyl)methanone (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-azepane (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-nitrophenyl)(1-azepanyl)methanone. This product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.
Synthesis of this compound
-
Reaction Setup: Dissolve (3-nitrophenyl)(1-azepanyl)methanone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reduction:
-
Method A: Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Method B: Metal/Acid Reduction: Add a significant excess of iron powder (e.g., 5 equivalents) and a catalytic amount of ammonium chloride. Heat the mixture to reflux.
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up:
-
For Method A: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
For Method B: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the iron residues.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. A typical mobile phase would be a gradient of ethyl acetate in hexane, often with the addition of 0.5% triethylamine to prevent streaking.
Data Presentation
Table 1: Typical TLC Analysis Parameters
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1) with 0.5% Triethylamine |
| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |
| Expected Rf (Product) | ~0.3 - 0.5 (highly dependent on exact solvent ratio) |
| Expected Rf (Nitro Precursor) | Higher than the product (less polar) |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Overcoming poor solubility of (3-Aminophenyl)(1-azepanyl)methanone in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of (3-Aminophenyl)(1-azepanyl)methanone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
A1: this compound is an organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 436089-02-0 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O | [2][3] |
| Molecular Weight | 218.3 g/mol | [3] |
| Appearance | Off-white to light yellow powder | [4] |
| LogP | 2.57990 | [1] |
| Boiling Point | 370.8°C at 760 mmHg | [1] |
| Density | 1.131 g/cm³ | [1] |
The LogP value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility.
Q2: Why is this compound poorly soluble in neutral aqueous buffers?
A2: The poor solubility of this compound in neutral aqueous buffers is likely due to its chemical structure, which includes a non-polar aromatic ring and an azepane group. The presence of a basic aminophenyl group suggests that its solubility is highly dependent on pH. In neutral or basic conditions, the amine group is uncharged, making the molecule less polar and thus less soluble in water.
Q3: What general strategies can be employed to improve the solubility of poorly water-soluble compounds like this one?
A3: Several techniques are available to enhance the solubility of poorly water-soluble drugs.[5][6] These include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][8]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[6][9]
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area available for dissolution.[10][11]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its dissolution rate.[12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[13]
Troubleshooting Guides
Issue 1: The compound precipitates out of my standard phosphate-buffered saline (PBS) at pH 7.4.
Cause: At neutral pH, the primary amine of the aminophenyl group is likely not fully protonated, leading to low aqueous solubility.
Solutions:
-
pH Adjustment: The most straightforward approach for a basic compound is to lower the pH of the buffer. The amine group will become protonated and thus more soluble in an acidic environment.
-
Recommendation: Prepare a stock solution in a buffer with a pH of 2-4. You can then dilute this stock into your final experimental medium, ensuring the final pH remains in a range where the compound is soluble.
-
-
Use of Co-solvents: If a specific pH must be maintained for your experiment, a co-solvent can be used to increase solubility.
Experimental Protocol: Solubility Determination via pH Adjustment
-
Prepare a series of 100 mM buffer solutions with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Add an excess amount of this compound to each buffer solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH.
Expected Results (Hypothetical Data):
| pH | Solubility (µg/mL) |
| 2.0 | 5500 |
| 3.0 | 4800 |
| 4.0 | 2500 |
| 5.0 | 800 |
| 6.0 | 150 |
| 7.0 | 25 |
| 7.4 | 15 |
| 8.0 | 10 |
Workflow for pH Adjustment to Enhance Solubility
Caption: Logical workflow for improving solubility through pH adjustment.
Issue 2: I need to work at a physiological pH (7.4), and pH adjustment is not an option.
Cause: As established, the compound has inherently low solubility at this pH.
Solutions:
-
Co-solvent Systems: This is the most common alternative when pH cannot be altered.
-
Recommendation: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer to the final desired concentration. It is crucial to perform a vehicle control in your experiments to account for any effects of the co-solvent.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[10]
-
Recommendation: Formulations with non-ionic surfactants like Tween® 80 or Solutol® HS 15 can be explored. These are often used in preclinical formulations.[10]
-
Experimental Protocol: Solubility Enhancement with Co-solvents
-
Prepare stock solutions of this compound at a high concentration (e.g., 50 mM) in various water-miscible organic solvents (e.g., DMSO, Ethanol, PEG 400).
-
Prepare a series of aqueous buffers (pH 7.4) containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Add the stock solution to the co-solvent/buffer mixtures to achieve a target final concentration that is above the expected aqueous solubility.
-
Stir the solutions for 2 hours at a constant temperature.
-
Visually inspect for any precipitation.
-
If no precipitation is observed, the compound is soluble under those conditions. Quantify the concentration if necessary.
Expected Results (Hypothetical Data for Solubility at pH 7.4):
| Co-solvent System | Maximum Achievable Concentration (µM) |
| PBS (pH 7.4) alone | ~68 |
| 1% DMSO in PBS | 450 |
| 2% DMSO in PBS | 1200 |
| 5% PEG 400 in PBS | 950 |
| 5% Ethanol in PBS | 700 |
Decision Tree for Selecting a Solubilization Strategy
Caption: Decision-making process for choosing a solubilization method.
References
- 1. This compound | CAS#:436089-02-0 | Chemsrc [chemsrc.com]
- 2. (3-Aminophenyl)(azepan-1-yl)methanone | C13H18N2O | CID 16476306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. jieheng.lookchem.com [jieheng.lookchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
Addressing off-target effects of (3-Aminophenyl)(1-azepanyl)methanone in cellular assays
Welcome to the technical support center for (3-Aminophenyl)(1-azepanyl)methanone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and troubleshooting common issues encountered during in vitro cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a novel small molecule inhibitor primarily targeting Kinase X, a key regulator of cell proliferation and survival pathways. Its potency against Kinase X has been established in biochemical assays, with inhibitory concentrations in the nanomolar range. However, as with many kinase inhibitors, off-target activities may be observed, particularly at higher concentrations.[1][2]
Q2: What are potential off-target effects, and why are they a concern?
Off-target effects occur when a compound interacts with proteins other than its intended target.[3][4] These interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[3] For kinase inhibitors, off-target binding to other kinases or structurally related proteins is a common concern.[1][5] It is crucial to identify and characterize these effects to ensure the validity of your research findings.[6]
Q3: How can I determine if the observed phenotype in my cellular assay is a result of on-target or off-target activity?
Distinguishing between on-target and off-target effects is a critical step in validating your results. Several experimental strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known inhibitor of Kinase X that has a different chemical structure.[5] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: In your cell model, introduce a mutated version of Kinase X that is resistant to this compound.[5] If the inhibitor fails to produce the phenotype in these cells, it strongly suggests an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This method directly confirms target engagement in a cellular context by measuring the change in thermal stability of a protein when the inhibitor is bound.[5]
Q4: At what concentration should I use this compound in my cellular assays?
It is recommended to use the lowest concentration of the compound that elicits the desired on-target effect. A comprehensive dose-response curve should be generated to determine the optimal concentration range.[5][7] Using concentrations significantly above the IC50 value for Kinase X increases the likelihood of engaging lower-affinity off-targets.[5]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common issues that may arise when using this compound in cellular assays.
| Problem | Potential Cause | Troubleshooting Recommendations |
| High cellular toxicity at low concentrations | The compound may be affecting an off-target protein that is essential for cell survival. | 1. Lower Concentration: Perform a detailed dose-response experiment to identify the minimal effective and non-toxic concentration.[5]2. Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target liabilities.[5][8]3. Proteomic Profiling: Use techniques like mass spectrometry to identify unintended protein interactions.[8] |
| Observed phenotype does not align with the known function of Kinase X | The phenotype may be driven by one or more off-target effects. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for Kinase X.[5]2. Rescue Experiment: Introduce an inhibitor-resistant mutant of Kinase X to see if the phenotype is reversed.[5]3. Phosphoproteomics: Analyze global phosphorylation changes to identify affected off-target pathways.[8] |
| Inconsistent results between experiments | Compound degradation, precipitation, or variability in cell handling. | 1. Compound Stability: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[5]2. Solubility Check: Visually inspect solutions for precipitation after dilution into aqueous media.[5]3. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[5] |
| High background or low signal-to-noise ratio | Assay-specific issues, reagent quality, or compound interference. | 1. Compound Interference Controls: Test the compound alone in the assay to check for autofluorescence or other interference.[7][9]2. Optimize Assay Conditions: Adjust parameters like incubation times, reagent concentrations, and wash steps.[7]3. Reagent Quality: Prepare fresh reagents and store them according to the manufacturer's instructions.[9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to Kinase X within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat one set of cells with this compound at the desired concentration and another set with a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment time.
-
-
Harvesting and Lysis:
-
Harvest cells by trypsinization or scraping.
-
Wash cells with PBS and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysates into separate PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant containing the soluble proteins to new tubes.
-
-
Protein Analysis:
-
Analyze the amount of soluble Kinase X in each sample by Western blotting or other protein detection methods.
-
The binding of this compound is expected to increase the thermal stability of Kinase X, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Protocol 2: Kinase Profiling
Objective: To identify the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions to the required screening concentrations.
-
-
Kinase Panel Screening:
-
Submit the compound to a commercial kinase profiling service or perform the screen in-house using a recombinant kinase panel.
-
The assay typically involves measuring the inhibition of kinase activity in the presence of the compound, often using a radiometric or fluorescence-based method.
-
-
Data Analysis:
-
The results are usually expressed as the percentage of inhibition at a given concentration or as IC50 values for each kinase.
-
Analyze the data to identify any kinases that are significantly inhibited in addition to Kinase X.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Key experimental approaches to differentiate on-target from off-target effects.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
Improving the yield and purity of (3-Aminophenyl)(1-azepanyl)methanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Aminophenyl)(1-azepanyl)methanone. The information is designed to help improve reaction yields and final product purity.
Experimental Workflow
The synthesis of this compound can be approached through a multi-step process, analogous to the preparation of similar aminophenyl amides. A common pathway involves the initial coupling of a protected 3-aminobenzoic acid precursor, such as 3-nitrobenzoic acid, with azepane, followed by the reduction of the nitro group to the desired amine.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the amide coupling step?
A1: Low yields in the amide coupling step often stem from several factors:
-
Incomplete activation of the carboxylic acid: The conversion of 3-nitrobenzoic acid to its acyl chloride or another activated intermediate must be complete.
-
Hydrolysis of the activated acid: The presence of moisture can lead to the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. It is crucial to use anhydrous solvents and reagents.
-
Protonation of the amine: Azepane can be protonated by any acidic species present, rendering it non-nucleophilic. The use of a non-nucleophilic base is essential to neutralize any generated acid.
-
Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions and degradation.
Q2: I am observing multiple spots on my TLC after the coupling reaction. What are the likely side products?
A2: Common side products in amide coupling reactions include:
-
Unreacted starting materials (3-nitrobenzoic acid and azepane).
-
The hydrolyzed acyl chloride (3-nitrobenzoic acid).
-
If using a carbodiimide coupling agent (like DCC or EDC), the corresponding urea byproduct can be a major impurity.
-
In some cases, over-acylation or other side reactions involving the nitro group can occur, although this is less common under standard conditions.
Q3: What is the best method to purify the final product, this compound?
A3: Purification of the final product typically involves a combination of techniques:
-
Extraction: An initial workup with an appropriate organic solvent and aqueous washes can remove many impurities.
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from starting materials and side products. A gradient of ethyl acetate in hexanes is a common mobile phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.
Q4: Can I use a one-pot procedure for the activation and coupling steps?
A4: Yes, one-pot procedures are common for amide bond formation. Using coupling reagents like HATU, HBTU, or EDC/HOBt allows for the in-situ activation of the carboxylic acid in the presence of the amine. This avoids the need to isolate the often-sensitive activated acid intermediate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of (3-Nitrophenyl)(1-azepanyl)methanone | Incomplete conversion of 3-nitrobenzoic acid to the acyl chloride. | Ensure the activating agent (e.g., thionyl chloride) is fresh and used in excess. Consider extending the reaction time or increasing the temperature. |
| Hydrolysis of the acyl chloride. | Use anhydrous solvents (e.g., dry DCM or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Azepane is protonated and non-nucleophilic. | Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to the reaction mixture before adding the acyl chloride. | |
| Incomplete reduction of the nitro group | Inactive catalyst or insufficient reducing agent. | For catalytic hydrogenation, ensure the Pd/C catalyst is not poisoned. For metal/acid reductions (like Fe/HCl), use freshly activated metal powder. Increase the equivalents of the reducing agent. |
| Poor solubility of the nitro-intermediate. | Choose a solvent in which the starting material is soluble at the reaction temperature (e.g., ethanol, methanol, or acetic acid). | |
| Difficulty in purifying the final product | Co-elution of impurities during column chromatography. | Optimize the solvent system for chromatography. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., preparative HPLC). |
| Oiling out during recrystallization. | Try a different solvent or a mixture of solvents for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
The following protocols are based on the synthesis of a closely related analog, (3-Aminophenyl)(morpholino)methanone, and can be adapted for the synthesis of this compound.[1]
Step 1: Synthesis of 3-Nitrobenzoyl Chloride
-
To a solution of 3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone
-
Dissolve azepane (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 3: Synthesis of this compound
-
Dissolve the crude (3-nitrophenyl)(1-azepanyl)methanone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Alternatively, use a reducing agent like iron powder (Fe) in the presence of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) in a protic solvent.
-
After the reaction is complete, filter off the catalyst or the iron salts.
-
Concentrate the filtrate to obtain the crude product.
Step 4: Purification
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
If the product is a solid, further purification can be achieved by recrystallization from an appropriate solvent system.
Data Presentation
The following table presents typical yields for the synthesis of the analogous compound, (3-Aminophenyl)(morpholino)methanone, which can serve as a benchmark for the synthesis of this compound.[1]
| Reaction Step | Product | Typical Yield (%) | Purity (by GC-MS, %) |
| Chlorination of 3-nitrobenzoic acid | 3-Nitrobenzoyl chloride | ~95 | >98 |
| Amidation with morpholine | (3-Nitrophenyl)(morpholino)methanone | ~85 | >97 |
| Reduction of the nitro group | (3-Aminophenyl)(morpholino)methanone | ~80 | >99 |
Note: Yields and purity are highly dependent on the specific reaction conditions, scale, and purification methods employed. The data presented here is for a closely related compound and should be used as a reference.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (3-Aminophenyl)(1-azepanyl)methanone
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on the analysis of (3-Aminophenyl)(1-azepanyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common chromatographic challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound in reverse-phase HPLC?
A1: The most probable cause of peak tailing for this compound is secondary interactions between the basic amine groups in the molecule and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2][3][4][5] These interactions introduce an alternative retention mechanism, leading to a distorted peak shape.
Q2: How does the mobile phase pH affect the peak shape of my compound?
A2: The mobile phase pH is a critical parameter. For a basic compound like this compound, a mobile phase pH that is too close to the compound's pKa can result in the presence of both ionized and non-ionized forms, leading to peak distortion or splitting.[6][7] Furthermore, at a higher pH (typically above 3), the silanol groups on the silica packing become more ionized, increasing the likelihood of secondary interactions and causing peak tailing.[2][3]
Q3: Can my choice of HPLC column contribute to peak tailing?
A3: Absolutely. Older "Type A" silica columns, which have a higher metal content and more acidic silanol groups, are more prone to causing peak tailing with basic compounds.[8] Modern, high-purity "Type B" silica columns that are well end-capped are designed to minimize these secondary interactions.[1][9] Columns with polar-embedded or polar-endcapped stationary phases can also help to shield the analyte from the silica surface.[2][10]
Q4: I've optimized the mobile phase and am using a modern column, but still see some tailing. What else could be the cause?
A4: If chemical interactions have been addressed, consider physical or instrumental issues. These can include:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1][5][11]
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[2][12][13]
-
Column Contamination or Voids: Buildup of sample matrix components or a void in the column packing can distort the flow path and affect peak shape.[2][13][14]
-
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.[5][11]
Troubleshooting Guide
The following table summarizes potential causes of peak tailing for this compound and provides recommended solutions.
| Potential Cause | Symptoms | Recommended Solutions |
| Secondary Silanol Interactions | Significant tailing of the analyte peak. | - Lower the mobile phase pH to ~3. - Use a high-purity, end-capped "Type B" silica column. - Consider a column with a polar-embedded or polar-endcapped stationary phase. - Add a basic modifier like triethylamine (TEA) to the mobile phase (use with caution as it can be persistent). |
| Inappropriate Mobile Phase pH | Peak tailing, splitting, or inconsistent retention times. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Ensure adequate buffering capacity (10-50 mM). |
| Column Overload | Peak tailing that worsens with increased sample concentration. | - Reduce the injection volume. - Dilute the sample. |
| Extra-Column Dead Volume | Broadening and tailing of all peaks, especially early eluting ones. | - Use tubing with a smaller internal diameter. - Ensure all fittings are properly connected and not creating dead space. |
| Column Contamination/Degradation | Gradual deterioration of peak shape over several injections; increased backpressure. | - Use a guard column to protect the analytical column.[12][14] - Implement a sample cleanup procedure (e.g., SPE). - Flush the column with a strong solvent. - Replace the column if necessary. |
| Sample Solvent Effects | Distorted or split peaks. | - Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
Protocol for Diagnosing and Mitigating Peak Tailing:
-
Initial Assessment:
-
Inject a standard solution of this compound and calculate the tailing factor (Tf) of the peak. A Tf > 1.2 is generally considered significant tailing.[11]
-
-
Mobile Phase pH Optimization:
-
Prepare mobile phases with varying pH levels, for example, pH 3.0, 4.5, and 7.0, using appropriate buffers (e.g., phosphate or acetate).
-
Inject the sample using each mobile phase and observe the effect on peak shape and retention time. A lower pH is often beneficial for basic compounds.[3]
-
-
Column Evaluation:
-
If using an older column, switch to a modern, high-purity, end-capped C18 or a column with a different stationary phase chemistry (e.g., polar-embedded).
-
Inject the sample and compare the peak shape to that obtained with the previous column.
-
-
Column Overload Check:
-
Prepare a 10-fold dilution of your sample.
-
Inject the diluted sample and compare the peak shape to the original injection. If the tailing is significantly reduced, column overload is a likely contributor.[2]
-
-
System Evaluation:
-
Inspect all tubing and connections between the injector, column, and detector for any signs of dead volume.
-
If available, inject a well-behaved, non-basic compound to see if tailing is universal across all analytes, which would suggest a system issue rather than a chemical interaction.
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to resolving peak tailing issues.
Caption: A workflow for systematically troubleshooting HPLC peak tailing.
Below is a diagram illustrating the chemical interactions that can lead to peak tailing.
Caption: Analyte interactions with the stationary phase in HPLC.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. youtube.com [youtube.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. uhplcs.com [uhplcs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. waters.com [waters.com]
Minimizing side product formation in the synthesis of (3-Aminophenyl)(1-azepanyl)methanone analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Aminophenyl)(1-azepanyl)methanone and its analogs. The following information is designed to help minimize side product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound analogs?
There are two primary synthetic strategies for this class of compounds:
-
Route A: Direct Amide Coupling. This involves the direct coupling of 3-aminobenzoic acid or a derivative with azepane (hexamethyleneimine).
-
Route B: Protected Amine Route. This strategy involves the amide coupling of 3-nitrobenzoic acid with azepane, followed by the chemoselective reduction of the nitro group to an amine.
Q2: Which synthetic route is generally preferred and why?
Route B, the protected amine route, is often preferred. The free amino group in 3-aminobenzoic acid can complicate the direct amide coupling reaction by reacting with the activated carboxylic acid, potentially leading to oligomerization or other side products. By protecting the amine as a nitro group, a cleaner amide coupling reaction can be achieved, followed by a generally high-yielding reduction step.
Q3: What are the most common side products in the direct amide coupling of 3-aminobenzoic acid (Route A)?
Common side products include:
-
N-Acylurea: Forms when using carbodiimide coupling reagents (e.g., EDC, DCC) where the O-acylisourea intermediate rearranges.
-
Oligomers: The free amine of one 3-aminobenzoic acid molecule can react with the activated carboxyl group of another.
-
Guanidinium by-products: Can form when using aminium/uronium-based coupling reagents (e.g., HATU, HBTU) if the amine reacts with the coupling reagent itself.
Q4: What are the potential challenges during the nitro group reduction in Route B?
The primary challenge is ensuring the chemoselective reduction of the nitro group without affecting the amide bond or other functional groups on the analog. Common issues include:
-
Incomplete reduction: Leading to a mixture of the nitro starting material, the desired amine, and potentially hydroxylamine or azo intermediates.[1]
-
Amide bond cleavage: Can occur under harsh reductive conditions.
-
Side reactions with other functional groups: Catalytic hydrogenation, for instance, can reduce other unsaturated bonds or cause dehalogenation.[2]
Troubleshooting Guides
Route A: Direct Amide Coupling of 3-Aminobenzoic Acid with Azepane
Problem: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Low nucleophilicity of 3-aminopyridine. | Use a more efficient coupling reagent like HATU or HBTU, which are known to be effective for less reactive amines. |
| Formation of unreactive activated ester. | Confirm the formation of the active ester via LC-MS. If it forms but does not react, consider changing the solvent or base. |
| Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. |
| Side reaction of the free amine. | Consider Route B (the protected amine route) to avoid complications from the free amino group. |
Problem: Formation of multiple side products.
| Possible Cause | Troubleshooting Step |
| N-Acylurea formation (with EDC/DCC). | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to trap the O-acylisourea intermediate. |
| Oligomerization. | Use a slow addition of the coupling reagent to the mixture of the acid and amine to minimize the concentration of the activated acid. |
| Guanidinium by-product (with HATU/HBTU). | Pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine.[3] |
Route B: Synthesis via 3-Nitrobenzoic Acid and Subsequent Reduction
Part 1: Amide Coupling of 3-Nitrobenzoic Acid with Azepane
This reaction is generally more straightforward than the direct coupling of 3-aminobenzoic acid. Standard amide coupling protocols can be employed.
Problem: Incomplete reaction.
| Possible Cause | Troubleshooting Step |
| Steric hindrance. | Use a highly efficient coupling reagent like HATU, which is suitable for sterically hindered substrates.[4] |
| Poor solubility of reagents. | Use a polar aprotic solvent like DMF or NMP. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Gentle heating may be required for some coupling reagents, but be cautious of potential side reactions. |
Part 2: Reduction of (3-Nitrophenyl)(1-azepanyl)methanone
Problem: Incomplete reduction of the nitro group.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst (catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. Increase catalyst loading if necessary.[1] |
| Poor quality of metal (metal/acid reduction). | Use finely powdered and, if necessary, activated metal (e.g., by washing with dilute acid).[1] |
| Insufficient reducing agent. | Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). |
| Poor solubility of the nitro compound. | Choose a solvent system in which the starting material is fully soluble. Co-solvents like ethanol/water or acetic acid can be beneficial.[1] |
Problem: Formation of side products during reduction.
| Possible Cause | Troubleshooting Step |
| Formation of hydroxylamine or azo compounds. | Ensure complete reduction by using sufficient reducing agent and adequate reaction time. Lithium aluminum hydride (LiAlH₄) should be avoided for aromatic nitro reductions as it can lead to azo products.[2] |
| Amide bond cleavage. | Use milder reduction conditions. Metal/acid reductions (Fe/HCl, SnCl₂) are generally chemoselective for the nitro group in the presence of an amide.[2] |
| Dehalogenation (if applicable). | If the analog contains halogen substituents, Raney Nickel is often a better choice for catalytic hydrogenation than Pd/C to avoid dehalogenation.[2] |
| Difficult work-up with tin salts. | Quenching SnCl₂ reactions can lead to hydrated tin oxides that are difficult to filter. A basic workup is typically required to precipitate and remove tin salts. |
Experimental Protocols
Route A: Direct Amide Coupling using HATU
Protocol: Synthesis of this compound using HATU
-
To a solution of 3-aminobenzoic acid (1.0 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[5]
-
Slowly add azepane (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route B: Protected Amine Route
Protocol 1: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone
-
Follow the amide coupling protocol for Route A, substituting 3-aminobenzoic acid with 3-nitrobenzoic acid. The reaction is typically cleaner and may proceed with higher yield.
Protocol 2: Reduction of (3-Nitrophenyl)(1-azepanyl)methanone using Fe/HCl
-
In a round-bottom flask, dissolve (3-nitrophenyl)(1-azepanyl)methanone (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Make the filtrate basic by the addition of a saturated aqueous solution of NaHCO₃ or dilute NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.
-
Purify as needed by column chromatography or recrystallization.
Quantitative Data Summary
The following table presents representative yields for analogous reactions found in the literature to provide an expectation for the synthesis of this compound analogs. Actual yields will vary based on the specific substrates and reaction conditions.
| Reaction | Reagents/Conditions | Analog/Product | Reported Yield |
| Amide Coupling | 3-fluoro-5-iodobenzoic acid, morpholine, EDC/HOBt | (3-fluoro-5-iodophenyl)(morpholino)methanone | 92% |
| Amide Coupling | 4-chloro-3-nitrobenzoyl chloride, thiophene, AlCl₃ | (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone | Not specified, but a standard procedure |
| Nitro Reduction | Aromatic nitro compounds, Fe/HCl | Aromatic amines | Generally high yielding |
| Nitro Reduction | Aromatic nitro compounds, SnCl₂ | Aromatic amines | Good to excellent yields |
Visualizations
Caption: Workflow for Direct Amide Coupling (Route A).
Caption: Workflow for the Protected Amine Route (Route B).
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Cell Viability Assay Troubleshooting with (3-Aminophenyl)(1-azepanyl)methanone Treatment
Welcome to the technical support center for researchers utilizing (3-Aminophenyl)(1-azepanyl)methanone in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations of this compound but appears to increase or plateau at higher concentrations. What could be the cause?
A1: This phenomenon is a common artifact in cell viability assays. Several factors could be at play:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated viability signals.[1] It is crucial to visually inspect your wells for any signs of precipitation.
-
Direct Chemical Interference: The compound itself might be chemically reducing the assay reagent (e.g., MTT, XTT, resazurin), leading to a color change that is independent of cellular metabolic activity.[1][2] This results in a false positive signal for cell viability.
-
Off-Target Effects: At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism or interfere with the assay chemistry.[1]
Q2: My cell viability results are inconsistent between experiments when using this compound. What are the common sources of variability?
A2: Inconsistent results can stem from several experimental variables:
-
Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding and that the cell number is consistent across all wells.[1][3]
-
Solvent (e.g., DMSO) Concentration: The concentration of the solvent used to dissolve this compound should be consistent across all treatments and controls. High concentrations of solvents like DMSO can be toxic to cells.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded.
Q3: My Annexin V/PI apoptosis assay is showing a high percentage of necrotic cells (Annexin V positive, PI positive) even at early time points after treatment with this compound. What could be the cause?
A3: A high necrotic population in an apoptosis assay can be indicative of several issues:
-
High Drug Concentration: The concentration of this compound used might be too high, leading to rapid cell death through necrosis rather than apoptosis.[4][5] Consider using a lower concentration range.
-
Harsh Cell Handling: Excessive pipetting or harsh treatment during cell harvesting can damage cell membranes, leading to false positive PI staining.[6][7]
-
Delayed Analysis: Analyzing cells long after staining can lead to an increase in the necrotic population.[6]
Troubleshooting Guides
Guide 1: Unexpected MTT Assay Results
This guide addresses common issues when using colorimetric assays like MTT to assess cell viability after treatment with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal in no-cell control wells | Contamination of media or reagents.[4] Direct reduction of MTT by this compound.[2] | Use fresh, sterile media and reagents.[4] Run a control with the drug in cell-free media to check for direct interaction with the assay reagent.[4][8] |
| Low signal in untreated control wells | Low cell seeding density or poor cell health.[4] Insufficient incubation time with MTT reagent. | Ensure optimal cell seeding density and use healthy, log-phase cells.[4] Increase incubation time with MTT reagent until purple formazan crystals are visible.[9] |
| Inconsistent results between replicate wells | Uneven cell seeding or pipetting errors.[3][4] "Edge effect" in 96-well plates.[3] Incomplete solubilization of formazan crystals.[3] | Ensure a homogenous cell suspension and careful pipetting.[3] Fill perimeter wells with sterile PBS or media and exclude them from analysis.[3] Ensure complete dissolution of formazan crystals with sufficient solubilization buffer and mixing.[3] |
| Artificially high viability at high compound concentrations | Compound precipitation interfering with absorbance reading.[1] Antioxidant properties of the compound reducing MTT.[10] | Visually inspect wells for precipitates. If present, consider using a different assay. Include a cell-free control to measure direct MTT reduction by the compound.[2] |
Guide 2: Unexpected Annexin V/PI Apoptosis Assay Results
This guide addresses common issues encountered during apoptosis detection by flow cytometry after treatment with this compound.
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | Cells are overgrown or unhealthy.[4] Over-trypsinization or mechanical damage during harvesting.[6] | Use cells from a healthy, sub-confluent culture.[4] Handle cells gently and avoid harsh pipetting.[6][7] |
| No significant increase in apoptotic cells after treatment | Drug concentration is too low or treatment time is too short.[4] Apoptotic cells in the supernatant are being discarded. | Perform a dose-response and time-course experiment.[4] Collect both adherent and floating cells for analysis.[4] |
| High percentage of PI positive (necrotic) cells | Drug concentration is too high, inducing necrosis.[4][5] Cell membrane damage during sample preparation.[6][7] | Test a lower range of drug concentrations.[4][5] Handle cells gently during harvesting and staining.[6][7] |
| Poor separation between cell populations | Improper fluorescence compensation.[6] Cell clumps. | Use single-stain controls to set up proper compensation.[6] Ensure a single-cell suspension before analysis. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound for the desired time.[4]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[4]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[4]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[4]
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Troubleshooting logic for unexpected cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of (3-Aminophenyl)(1-azepanyl)methanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of (3-Aminophenyl)(1-azepanyl)methanone derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of our this compound derivative after oral administration in preclinical models. What are the likely causes?
Low and variable oral bioavailability is a common challenge for many new chemical entities. The primary reasons can be categorized into three main areas:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a frequent issue for compounds with high lipophilicity.[1][2]
-
Low Intestinal Permeability: The compound may dissolve but cannot efficiently cross the intestinal epithelium to enter the bloodstream.[3]
-
Extensive First-Pass Metabolism: After absorption, the compound may be heavily metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[1]
A systematic approach is needed to identify the rate-limiting step to absorption.[4]
Q2: How can we determine if the low bioavailability of our derivative is due to poor solubility or poor permeability?
A combination of in vitro assays can help dissect the contribution of solubility and permeability to the observed low bioavailability.
-
Solubility Assays: Kinetic and thermodynamic solubility assays can determine the maximum concentration of your compound in biorelevant media.[5]
-
Permeability Assays: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to assess a compound's potential for intestinal absorption.[6][7]
By comparing the results of these assays, you can classify your compound according to the Biopharmaceutics Classification System (BCS) and identify the primary hurdle to oral absorption.
Q3: Our lead compound, a this compound derivative, shows high permeability in the Caco-2 assay but very low aqueous solubility. What strategies can we employ to improve its oral bioavailability?
For compounds with dissolution-rate-limited absorption (BCS Class II), the focus should be on enhancing the solubility and dissolution rate.[3][8] Several formulation strategies can be considered:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.[1][2][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous, high-energy state within a polymer matrix can significantly improve its aqueous solubility and dissolution.[8][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[11][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the apparent solubility of poorly soluble drugs.[1][13]
The choice of strategy will depend on the physicochemical properties of your specific derivative.[3]
Q4: We suspect that our compound is a substrate for efflux transporters like P-glycoprotein (P-gp). How can we confirm this and what are the implications?
The Caco-2 permeability assay can also be used to identify substrates of efflux transporters.[14] A bidirectional assay is performed, measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is indicative of active efflux.[14]
If your compound is a P-gp substrate, its absorption will be limited as it is actively pumped back into the intestinal lumen. Strategies to overcome this include co-administration with a P-gp inhibitor or designing new derivatives that are not substrates for these transporters.
Troubleshooting Guides
Issue: Low Aqueous Solubility
If your this compound derivative exhibits low aqueous solubility, consider the following troubleshooting steps:
1. Physicochemical Characterization:
-
Thoroughly characterize the solid-state properties of your compound (e.g., crystallinity vs. amorphous form) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[4]
-
Determine the pKa and LogP to understand its pH-dependent solubility and lipophilicity.
2. Formulation Approaches:
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[1][2] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, amorphous form.[8] | Significant solubility enhancement.[10] | Potential for physical instability (recrystallization).[4] |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, forming a microemulsion in the GI tract.[1][11] | Can improve both solubility and permeability; may bypass first-pass metabolism via lymphatic uptake.[3] | Can be complex to formulate and manufacture. |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[13] | Increases apparent water solubility. | Can potentially decrease permeability if the complex is too stable.[13] |
3. Workflow for Addressing Low Solubility:
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. upm-inc.com [upm-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Validating the in vitro activity of (3-Aminophenyl)(1-azepanyl)methanone in a secondary assay
In the early stages of drug discovery, primary high-throughput screening (HTS) can identify numerous "hit" compounds that modulate a specific biological target. However, these initial results require rigorous validation through secondary assays to confirm their activity, determine their potency, and assess their broader biological effects, such as cytotoxicity. This guide provides a framework for validating a hypothetical primary screening hit, "(3-Aminophenyl)(1-azepanyl)methanone," using a common secondary assay: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.
Secondary screening is a critical step to ensure that the initial findings are not artifacts of the primary assay format and to characterize the compound's functional impact on whole cells.[1][2] These assays are typically lower in throughput but provide more detailed and physiologically relevant information, helping to prioritize compounds for further development.[2][3]
Comparative Analysis of Cytotoxicity
To validate the in vitro activity of our hypothetical compound, "this compound," we will compare its cytotoxic effects against a standard chemotherapeutic agent, Doxorubicin, and a vehicle control (DMSO). The half-maximal inhibitory concentration (IC50) is a key parameter determined in this secondary assay, representing the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Target Cell Line | Assay Type | IC50 (µM) |
| This compound | HeLa | MTT Assay | 15.2 |
| Doxorubicin (Positive Control) | HeLa | MTT Assay | 0.8 |
| DMSO (Vehicle Control) | HeLa | MTT Assay | > 100 |
Table 1: Comparative cytotoxicity of this compound and control compounds in the HeLa human cervical cancer cell line. Data are representative of a typical secondary screening experiment.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count HeLa cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Doxorubicin in complete DMEM. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Incubate the plate for another 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of the solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing Experimental and Biological Processes
Diagrams are essential for clearly communicating complex workflows and biological pathways. Below are Graphviz diagrams illustrating the MTT assay workflow and a hypothetical signaling pathway that could be targeted by an anticancer compound.
References
Comparative Analysis: (3-Aminophenyl)(1-azepanyl)methanone Against Known N-Myristoyltransferase Inhibitors
(3-Aminophenyl)(1-azepanyl)methanone , also identified as AN-1, has emerged as a significant subject of study in the field of enzyme inhibition. This compound is a potent and selective inhibitor of human N-myristoyltransferase 1 (NMT1), an enzyme critical to a multitude of cellular processes.[1][2][3] N-myristoylation, the enzymatic process catalyzed by NMT, involves the attachment of a myristoyl group to the N-terminal glycine of various proteins. This lipid modification is essential for protein localization, signal transduction, and protein-protein interactions.[4][5] The dysregulation of NMT activity has been linked to several diseases, including cancer and infectious diseases, making it a compelling therapeutic target.[5][6]
This guide provides a comparative analysis of this compound with other well-characterized N-myristoyltransferase inhibitors, presenting key performance data, detailed experimental protocols for inhibitor evaluation, and visualizations of the relevant biological pathways.
Performance Comparison of NMT Inhibitors
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound (AN-1) and other notable NMT inhibitors against human NMT1 and NMT2, highlighting their potency and selectivity.
| Inhibitor | Target(s) | IC50 (NMT1) | IC50 (NMT2) | Selectivity (NMT2/NMT1) |
| This compound (AN-1) | NMT1 | ~11 nM | >10,000 nM | >900-fold |
| DDD85646 (IMP-366) | NMT1/NMT2 | ~3-21.33 nM[7] | ~22 nM[7] | ~1-fold |
| IMP-1088 | NMT1/NMT2 | <1 nM[7] | <1 nM[7] | ~1-fold |
| Zelenirstat | NMT1/NMT2 | 5 nM[8] | 8 nM[8] | ~1.6-fold |
| NMT-IN-8 | NMT | <10 nM[8] | - | - |
| MYX1715 | NMT | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The evaluation of NMT inhibitors is commonly performed using in vitro enzymatic assays. A widely used method is the fluorescence-based assay, which monitors the production of Coenzyme A (CoA), a product of the myristoylation reaction.
Fluorescence-Based NMT Inhibition Assay
Principle: This assay quantifies NMT activity by detecting the free thiol group of CoA produced during the transfer of myristate from myristoyl-CoA to a peptide substrate.[9][10] A pro-fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which is non-fluorescent, reacts with the thiol group of CoA to produce a highly fluorescent adduct. The increase in fluorescence intensity is directly proportional to the NMT activity.
Materials:
-
Human NMT1 or NMT2 enzyme
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like Src)[9]
-
Test inhibitor (this compound or other compounds)
-
CPM dye
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or solvent for control)
-
NMT enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate and myristoyl-CoA.
-
Detection: Immediately after initiating the reaction, add the CPM dye solution.
-
Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).[4]
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal. Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
To better understand the context of NMT inhibition and the methods used for its study, the following diagrams illustrate the NMT catalytic cycle, the impact of NMT on a key signaling pathway, and a general workflow for screening NMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Synthesis Routes for (3-Aminophenyl)(1-azepanyl)methanone: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of plausible synthetic routes for (3-Aminophenyl)(1-azepanyl)methanone, a valuable building block in medicinal chemistry. Due to a lack of direct comparative studies in the published literature for this specific molecule, this guide will focus on a highly plausible synthetic pathway and compare different methodologies for the critical final step.
The most logical and well-supported synthetic approach to this compound involves a two-step process: the formation of an amide bond between 3-nitrobenzoyl chloride and azepane to yield the intermediate (3-nitrophenyl)(azepan-1-yl)methanone, followed by the reduction of the nitro group to an amine. This guide will delve into the specifics of this route and offer a comparative analysis of different reduction methods for the nitro intermediate.
Overall Synthesis Workflow
The general pathway for the synthesis of this compound is depicted below. It begins with the conversion of 3-nitrobenzoic acid to its more reactive acid chloride, followed by amidation with azepane, and concludes with the reduction of the nitro group.
Comparison of Nitro Group Reduction Methods
The final step, the reduction of the nitro group in (3-nitrophenyl)(azepan-1-yl)methanone, is critical for the successful synthesis of the target compound. Various methods are available for this transformation, each with its own advantages and disadvantages. Below is a head-to-head comparison of two common and effective methods: catalytic hydrogenation and chemical reduction with stannous chloride (SnCl₂).
| Parameter | Catalytic Hydrogenation (Method A) | Chemical Reduction with SnCl₂ (Method B) |
| Reagents | H₂ gas, Palladium on Carbon (Pd/C) catalyst | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Methanol | Ethanol or Ethyl Acetate |
| Temperature | Room temperature to 50°C | Reflux (approx. 78°C in ethanol) |
| Pressure | Atmospheric to 50 psi | Atmospheric |
| Typical Reaction Time | 2 - 6 hours | 2 - 4 hours |
| Typical Yield | > 90% | 85-95% |
| Purity of Crude Product | Generally high, catalyst filtration is the main purification step | Requires aqueous work-up to remove tin salts |
| Advantages | High yield, clean reaction, catalyst can be recovered and reused | High chemoselectivity, tolerant of many functional groups, no special pressure equipment needed |
| Disadvantages | Requires specialized hydrogenation equipment, potential for dehalogenation if other halogens are present, catalyst can be pyrophoric | Stoichiometric amounts of tin salts are produced as waste, work-up can be tedious |
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzoyl Chloride
To 3-nitrobenzoic acid (1.0 eq), thionyl chloride (2.5 eq) is added. The mixture is heated to reflux for 3-6 hours. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield 3-nitrobenzoyl chloride as a yellow solid, which can be used in the next step without further purification.[1][2]
Step 2: Synthesis of (3-nitrophenyl)(azepan-1-yl)methanone (Intermediate)
In a flask, 3-hydroxyanthranilic acid (1.0 eq) and pyridine (3.0 eq) are dissolved in toluene. To this solution, the previously prepared 3-nitrobenzoyl chloride (3.0 eq) is added. The reaction mixture is stirred at room temperature for 30 minutes and then heated to 80°C for 2 hours.[1] The solvent is then evaporated, and the residue is washed with aqueous hydrochloric acid and water to yield the crude product, which can be purified by column chromatography. A similar procedure can be followed using azepane in place of 3-hydroxyanthranilic acid.
Step 3: Reduction of (3-nitrophenyl)(azepan-1-yl)methanone
The intermediate, (3-nitrophenyl)(azepan-1-yl)methanone (1.0 eq), is dissolved in ethanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically balloon pressure or in a Parr shaker) and stirred at room temperature for 2-6 hours until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the final product.
To a solution of (3-nitrophenyl)(azepan-1-yl)methanone (1.0 eq) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) is added portion-wise.[3] The reaction mixture is then heated to reflux for 2-4 hours. After completion, the solvent is removed, and the residue is diluted with water and basified with a sodium hydroxide solution to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.
Conclusion
Both catalytic hydrogenation and chemical reduction with stannous chloride are effective methods for the synthesis of this compound from its nitro precursor.
-
Catalytic hydrogenation offers a cleaner reaction profile with higher yields and easier product isolation, making it an attractive option for large-scale synthesis, provided the necessary equipment is available.
-
Chemical reduction with stannous chloride is a robust and highly chemoselective alternative that is well-suited for laboratory-scale synthesis and for substrates with functional groups that are sensitive to catalytic hydrogenation.
The choice of method will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of equipment, and the presence of other functional groups in the molecule.
References
Illuminating Target Engagement: A Comparative Guide for (3-Aminophenyl)(1-azepanyl)methanone
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, confirming that a molecule interacts with its intended target within the complex cellular environment is a critical milestone. This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of (3-Aminophenyl)(1-azepanyl)methanone, a novel compound with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative approaches and supported by illustrative experimental data.
The journey from a promising small molecule to a validated therapeutic agent is fraught with challenges. A crucial step in this process is the unequivocal demonstration of target engagement in a cellular context. This guide will explore robust, label-free techniques to validate the interaction of this compound with its putative target. For the purpose of this guide, we will hypothesize that the primary target of this compound is a specific cellular kinase, "Kinase X," and will compare its performance against a well-characterized, fictitious inhibitor, "Inhibitor-Y."
Methodological Comparison for Target Engagement Validation
Several powerful techniques can be employed to confirm the direct binding of a small molecule to its protein target within cells. Here, we compare three widely-used, label-free methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition profiling. Each method offers distinct advantages and provides orthogonal evidence for target engagement.
Table 1: Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Profiling |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3] | Ligand binding protects the target protein from proteolytic degradation.[4][5][6][7][8] | Competitive binding of the test compound against a broad-spectrum of immobilized kinase inhibitors.[9][10][11] |
| Primary Readout | Increased melting temperature (Tm) of the target protein. | Increased resistance of the target protein to protease digestion. | Decreased abundance of the target protein pulled down by the beads. |
| Cellular Context | Intact cells or cell lysates. | Cell lysates. | Cell lysates. |
| Label Requirement | Label-free for the compound. | Label-free for the compound.[5][7] | Label-free for the compound. |
| Throughput | Moderate to high, especially with real-time or multiplexed formats.[1][12][13] | Low to moderate. | High-throughput, can profile hundreds of kinases simultaneously.[9] |
| Major Advantage | Applicable in living cells, providing physiological relevance.[14] | Does not require modification of the small molecule.[5][6][8] | Provides a broad selectivity profile of the compound against the kinome.[9] |
| Considerations | Target must be thermally stable enough for a measurable shift. | Requires careful optimization of protease concentration and digestion time. | Limited to targets that can be captured by the immobilized inhibitors on the beads.[10] |
Illustrative Experimental Data
To demonstrate the application of these methods, we present hypothetical data for the target engagement of this compound and the known "Inhibitor-Y" with "Kinase X."
Table 2: CETSA Melt Shift and Isothermal Dose-Response Data
| Compound | Target | ΔTm (°C) | EC50 (nM) |
| This compound | Kinase X | + 4.2 | 150 |
| Inhibitor-Y | Kinase X | + 5.8 | 25 |
| Vehicle (DMSO) | Kinase X | 0 | - |
ΔTm represents the change in the melting temperature of Kinase X in the presence of the compound. EC50 is the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
Table 3: DARTS Protease Protection Data
| Compound | Target | Protease Resistance (% of Vehicle) |
| This compound | Kinase X | 85% |
| Inhibitor-Y | Kinase X | 92% |
| Vehicle (DMSO) | Kinase X | 10% |
% Protease Resistance indicates the percentage of intact Kinase X remaining after limited proteolysis, as determined by Western blotting or mass spectrometry.
Table 4: Kinobeads Competition Profiling Data
| Compound | Target | IC50 (nM) | Off-Target Kinases (IC50 < 1 µM) |
| This compound | Kinase X | 180 | Kinase A, Kinase B |
| Inhibitor-Y | Kinase X | 30 | None |
IC50 is the concentration of the compound that reduces the binding of Kinase X to the kinobeads by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target engagement studies.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound, Inhibitor-Y, or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot into PCR tubes. Heat the samples across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble Kinase X at each temperature using Western blotting or mass spectrometry. Plot the fraction of soluble protein against temperature to generate a melting curve and determine the Tm. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis and Treatment: Prepare a native cell lysate. Aliquot the lysate and treat with different concentrations of this compound, Inhibitor-Y, or vehicle (DMSO) for 1 hour at room temperature.
-
Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to each sample at a pre-optimized concentration. Incubate for a defined period (e.g., 15-30 minutes) at room temperature. Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Kinase X to assess the extent of protein degradation. The intensity of the band corresponding to full-length Kinase X is quantified.
Kinobeads Competition Profiling Protocol
-
Lysate Preparation and Treatment: Prepare a native cell lysate. Treat aliquots of the lysate with a range of concentrations of this compound, Inhibitor-Y, or vehicle (DMSO) for 1 hour.
-
Kinobeads Pulldown: Add kinobeads (a mixture of immobilized, broad-spectrum kinase inhibitors) to each lysate and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Mass Spectrometry Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Determine the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control. A decrease in the abundance of a kinase indicates that the compound has competed with the kinobeads for binding. Plot the abundance of Kinase X against the compound concentration to determine the IC50.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological principles, the following diagrams are provided.
Conclusion
Confirming the direct cellular target of a bioactive small molecule like this compound is a foundational step in drug development. The use of orthogonal, label-free methods such as CETSA, DARTS, and Kinobeads profiling provides a robust body of evidence for target engagement. The illustrative data presented herein demonstrates how these techniques can be used to quantify the interaction of a compound with its target and assess its selectivity within the complex cellular milieu. By employing these powerful methodologies, researchers can confidently validate the mechanism of action of novel compounds, thereby accelerating their journey from promising hits to well-characterized lead candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) [escholarship.org]
- 5. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
Unveiling the Structure-Activity Relationship of the Azepane Ring in (3-Aminophenyl)(1-azepanyl)methanone Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of the azepane ring in (3-Aminophenyl)(1-azepanyl)methanone analogs is crucial for the rational design of novel therapeutic agents. While direct experimental data on this specific scaffold is limited in publicly available literature, this guide provides a comparative analysis based on structurally related compounds to infer potential SAR trends. By examining analogs where the azepane ring is replaced by other cyclic amines or where substitutions are made on the phenyl ring, we can extrapolate key structural requirements for biological activity.
The this compound core represents a versatile scaffold with potential applications in various therapeutic areas, owing to the diverse pharmacological properties associated with both the aminophenyl and azepane moieties. The azepane ring, a seven-membered saturated heterocycle, offers a unique conformational flexibility that can influence receptor binding and pharmacokinetic properties. Understanding how modifications to this ring, as well as to the aminophenyl portion, impact biological activity is paramount for lead optimization.
Comparative Analysis of Structural Modifications
To elucidate the potential SAR of the target analogs, we have compiled and analyzed data from studies on structurally similar compounds, including (3-Aminophenyl)(morpholino)methanone and various other phenyl methanone derivatives incorporating cyclic amines. The following table summarizes key quantitative data, providing insights into how different structural features may influence biological activity.
| Compound ID | Core Structure | R1 (Phenyl Ring Substitution) | R2 (Cyclic Amine) | Target/Assay | Activity (IC₅₀/Kᵢ) |
| Hypothetical-1 | (Phenyl)(azepan-1-yl)methanone | 3-NH₂ | Azepane | - | - |
| Analog-1a | (Phenyl)(morpholino)methanone | 3-NO₂ | Morpholine | Synthesis Intermediate | - |
| Analog-1b | (Phenyl)(morpholino)methanone | 3-NH₂ | Morpholine | Synthesis Intermediate | - |
| Related-2a | Biphenyloxy-alkyl-piperidine | - | Piperidine | Histamine H₃ Receptor | Kᵢ = 25 nM |
| Related-2b | Biphenyloxy-alkyl-azepane | - | Azepane | Histamine H₃ Receptor | Kᵢ = 18 nM |
| Related-3a | Diaryl[d,f][1][2]diazepine | Various | Diazepine | HeLa, MCF-7, SGC7901, A549 | Antiproliferative |
Note: Data for Hypothetical-1 is not available and is presented for structural reference. Data for Analogs 1a and 1b are from synthetic procedures and do not include biological activity. Data for Related compounds are from studies on different scaffolds and are included to infer the potential impact of the azepane ring and phenyl substitutions.
From the limited available data on related compounds, we can infer the following potential SAR trends for this compound analogs:
-
Role of the Azepane Ring: The conformational flexibility of the seven-membered azepane ring may allow for optimal interactions with various biological targets. Compared to the more rigid six-membered piperidine ring, the azepane moiety in Related-2b demonstrated slightly higher affinity for the histamine H₃ receptor, suggesting that the increased flexibility could be beneficial for binding in certain contexts.
-
Influence of the Amino Group: The 3-amino substitution on the phenyl ring is a key feature. This group can act as a hydrogen bond donor and significantly influence the electronic properties of the molecule, which can be critical for target engagement. The synthesis of (3-Aminophenyl)(morpholino)methanone highlights the feasibility of incorporating this functional group.
-
Impact of Phenyl Ring Substitutions: Further substitutions on the phenyl ring could modulate activity. For instance, in other compound series, the addition of electron-withdrawing or electron-donating groups has been shown to significantly alter biological profiles.
Experimental Protocols
Detailed experimental methodologies are essential for the validation and extension of SAR studies. Below are representative protocols for the synthesis and biological evaluation of compounds analogous to the target scaffold.
Synthesis of (3-Aminophenyl)(cyclic amine)methanone Analogs:
A general synthetic route involves the coupling of a substituted benzoic acid with a cyclic amine. For the synthesis of (3-Aminophenyl)(morpholino)methanone, a four-step process starting from benzotrichloride has been reported.
-
Nitration: Benzotrichloride is nitrated to yield m-nitrobenzoic acid.
-
Chlorination: The resulting acid is treated with thionyl chloride to form m-nitrobenzoyl chloride.
-
Amidation: The acid chloride is condensed with the desired cyclic amine (e.g., morpholine or azepane) to give the corresponding nitro-substituted methanone.
-
Reduction: The nitro group is reduced, typically using iron powder and hydrochloric acid, to afford the final 3-amino product.
Biological Evaluation: In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the analogs for a specific receptor, competitive binding assays are commonly employed. For example, in the case of histamine H₃ receptor binding, radioligand binding assays with membranes from cells expressing the receptor are used. The ability of the test compound to displace a radiolabeled ligand is measured, and the Kᵢ value is calculated.
-
Cytotoxicity Assays: The antiproliferative activity of the compounds can be assessed using various cancer cell lines. A common method is the MTT assay, where the metabolic activity of viable cells is measured colorimetrically. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Inferred Structure-Activity Relationship (SAR) of the Azepane Ring.
Caption: General Experimental Workflow for SAR Studies.
References
Comparative In Vivo Efficacy of Novel PARP Inhibitor Talazoparib and Reference Compound Olaparib in BRCA-Mutant Cancer Models
Published: December 27, 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As information on "(3-Aminophenyl)(1-azepanyl)methanone" is not publicly available, this guide provides a comparative analysis of two well-documented PARP inhibitors, Talazoparib and Olaparib, to illustrate the required format and content.
Abstract
This guide provides a comparative overview of the in vivo efficacy of Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and Olaparib, an established reference compound in the same class. The primary mechanism of action for PARP inhibitors is the concept of synthetic lethality, which is particularly effective in cancers with mutations in the BRCA1 and BRCA2 genes. These mutations lead to deficiencies in the homologous recombination repair (HRR) pathway for double-strand DNA breaks.[1] By inhibiting PARP-mediated single-strand break repair, these drugs lead to an accumulation of double-strand breaks that cannot be repaired in HRR-deficient tumors, resulting in genomic instability and cell death.[1] This guide summarizes key in vivo studies in BRCA-mutant xenograft models, presenting data on tumor growth inhibition and experimental protocols to facilitate a clear comparison of the anti-tumor activity of these two compounds.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can escalate into more lethal double-strand breaks (DSBs) during DNA replication.[1]
In healthy cells, DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1] However, in cancer cells with BRCA1/2 mutations, the HRR pathway is compromised.[1] This dependency on PARP for DNA repair creates a vulnerability. The inhibition of PARP in these BRCA-mutant cells leads to a state of "synthetic lethality," where the combination of two non-lethal defects (impaired HRR and blocked BER) results in cell death.[1][2]
Beyond enzymatic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[3][4] This trapping creates a cytotoxic complex that can be more potent than catalytic inhibition alone.[3] Talazoparib is recognized as a particularly potent PARP trapper, which may contribute to its high level of anti-tumor activity at lower concentrations compared to other PARP inhibitors.[3][5]
References
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the selectivity profiling of putative melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with a focus on the compound (3-Aminophenyl)(1-azepanyl)methanone. While specific experimental data for this compound is not currently available in the public domain, this document outlines the necessary experimental protocols and data presentation formats to conduct a thorough comparative analysis. Furthermore, it presents a comparative overview of well-characterized MCHR1 antagonists to serve as a benchmark for future studies.
Introduction
The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a significant role in the regulation of energy homeostasis, appetite, and mood. Consequently, MCHR1 has emerged as a promising therapeutic target for the treatment of obesity and other metabolic and psychiatric disorders. The development of selective MCHR1 antagonists is a key focus of drug discovery efforts.
This compound has been identified as a potential MCHR1 antagonist. A critical step in the preclinical development of such a compound is to determine its selectivity profile, which involves assessing its potency at the primary target (MCHR1) relative to its activity at other related and unrelated biological targets. A high degree of selectivity is often desirable to minimize off-target effects and potential toxicities.
Data Presentation
A comprehensive selectivity profile is best summarized in a tabular format that allows for a clear and direct comparison of the compound's activity against various targets. Should experimental data for this compound become available, it can be presented as follows:
Table 1: Selectivity Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. MCHR1 |
| MCHR1 | Radioligand Binding | Data Needed | - |
| MCHR2 | Radioligand Binding | Data Needed | Data Needed |
| Serotonin 5-HT2A | Radioligand Binding | Data Needed | Data Needed |
| Dopamine D2 | Radioligand Binding | Data Needed | Data Needed |
| Histamine H1 | Radioligand Binding | Data Needed | Data Needed |
| Adrenergic α1 | Radioligand Binding | Data Needed | Data Needed |
| hERG Channel | Electrophysiology | Data Needed | Data Needed |
| Other relevant GPCRs | Specify Assay | Data Needed | Data Needed |
Table 2: Comparative In Vitro Potency of Selected MCHR1 Antagonists
| Compound | MCHR1 Binding Affinity (Ki, nM) | MCHR1 Functional Antagonism (IC50, nM) | hERG Inhibition (IC50, µM) |
| SNAP-94847 | 2.2 | 1.2 (Ca2+ mobilization) | >10 |
| GW-803430 | 3.8 | ~13 (Ca2+ influx) | >10 |
| AMG 076 | 0.6 | 1.2 (Ca2+ mobilization) | 1.8 |
| T-226296 | 5.5 (human), 8.6 (rat) | ~100-160 (Ca2+ & cAMP) | - |
Note: Data for comparative compounds are compiled from various scientific publications and should be interpreted with consideration of potential variations in experimental conditions.
Experimental Protocols
To generate the data required for a comprehensive selectivity profile of this compound, the following experimental protocols are recommended:
1. MCHR1 Radioligand Binding Assay
This assay determines the affinity of the test compound for the MCHR1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line stably expressing human MCHR1 (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [¹²⁵I]-MCH).
-
Assay buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled MCH).
-
GF/C filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the MCHR1-expressing cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a pre-soaked GF/C filter plate to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
2. MCHR1 Functional Assay (Calcium Mobilization)
This assay measures the ability of the test compound to antagonize the MCH-induced increase in intracellular calcium, a downstream signaling event of MCHR1 activation.
-
Materials:
-
HEK293 or CHO cells stably expressing human MCHR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
MCH agonist.
-
Test compound (this compound) at various concentrations.
-
Fluorescence plate reader with liquid handling capabilities.
-
-
Procedure:
-
Plate the MCHR1-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of MCH agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Plot the inhibition of the MCH-induced calcium response against the antagonist concentration to determine the IC50 value.
-
3. hERG Channel Assay
This assay is crucial for assessing the potential cardiotoxicity of the compound.
-
Method: Patch-clamp electrophysiology on cells stably expressing the hERG potassium channel.
-
Procedure:
-
Apply various concentrations of the test compound to the cells.
-
Measure the hERG channel current to determine the concentration-dependent inhibition.
-
Calculate the IC50 value for hERG channel blockade.
-
Mandatory Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 signaling cascade and point of antagonist intervention.
Selectivity Profiling Workflow
Caption: Experimental workflow for selectivity profiling.
Conclusion
A thorough selectivity profiling is indispensable for the characterization of any new drug candidate. For this compound, determining its potency against MCHR1 and a panel of relevant off-targets is a critical next step. The experimental protocols and comparative data provided in this guide offer a robust framework for conducting such an evaluation. The resulting data will be instrumental in assessing the therapeutic potential and safety profile of this compound as a novel MCHR1 antagonist.
Orthogonal Validation of (3-Aminophenyl)(1-azepanyl)methanone's Mechanism of Action: A Comparative Guide
(3-Aminophenyl)(1-azepanyl)methanone , also known as BRL-50481 , is a selective inhibitor of phosphodiesterase 7 (PDE7).[1][2] This guide provides a comparative analysis of BRL-50481's performance against other alternative PDE7 inhibitors, supported by experimental data to facilitate orthogonal validation of its mechanism of action. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Targeting PDE7 to Modulate cAMP Signaling
Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP), which are crucial second messengers in various cellular signaling pathways.[3] PDE7, specifically, is a cAMP-specific PDE. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling pathways involved in inflammation, immune responses, and neuronal functions.[3][4] BRL-50481 is a potent and selective inhibitor of PDE7, with a preference for the PDE7A isoform over PDE7B.[2] This selectivity is a key aspect of its mechanism of action and a point of comparison with other inhibitors.
The validation of a drug's mechanism of action often relies on orthogonal approaches, which involve using multiple, distinct experimental methods to confirm the drug's effect on its target and the subsequent cellular or physiological outcomes. This guide presents data from various assays to support such a validation for BRL-50481.
Comparative Performance Data
The following table summarizes the in vitro potency of BRL-50481 in comparison to other known PDE inhibitors. The data is presented to highlight the selectivity of these compounds for different PDE isoforms.
| Compound | Target | IC50 (µM) | Ki (nM) | Selectivity Profile |
| BRL-50481 | PDE7A | 0.15 [1] | 180 ± 10 [5] | Selective for PDE7A over PDE7B, PDE4, and PDE3.[1] |
| PDE7B | 12.1[1] | |||
| PDE4 | 62[1] | |||
| PDE3 | 490[1] | |||
| Rolipram | PDE4 | - | - | A well-known selective PDE4 inhibitor, often used as a comparator.[6] |
| Sildenafil | PDE5 | - | - | A potent PDE5 inhibitor, used to demonstrate selectivity against other PDE families.[7] |
| TC3.6 | PDE7 | - | - | A selective PDE7 inhibitor reported to have different in vivo efficacy compared to BRL-50481.[8] |
| S14 | PDE7 | 5.5 | - | A quinazoline derivative identified as a PDE7 inhibitor.[9] |
| VP1.15 | PDE7 | 1.1 | - | A 5-imino-1,2,4-thiadiazole derivative and potent PDE7 inhibitor.[9] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols for Orthogonal Validation
To orthogonally validate the mechanism of action of BRL-50481, a combination of biochemical, cell-based, and in vivo assays is recommended.
1. Biochemical Assay: In Vitro PDE Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant PDE isoforms.
-
Methodology:
-
Human recombinant PDE enzymes (PDE7A1, PDE7B, PDE4, PDE3, etc.) are used.[10]
-
The assay is performed in a buffer containing a known concentration of the cAMP substrate.
-
The compound of interest (e.g., BRL-50481) is added at various concentrations.
-
The enzymatic reaction is initiated and allowed to proceed for a defined period.
-
The amount of remaining cAMP or the product (AMP) is quantified, often using methods like scintillation proximity assay (SPA) or fluorescence polarization.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Assay: Intracellular cAMP Measurement
-
Objective: To confirm that the compound increases intracellular cAMP levels in a cellular context.
-
Methodology:
-
A suitable cell line expressing the target PDE, such as MOLT-4 cells (human T-lymphocytes), is chosen.[1]
-
Cells are plated in 96-well plates and pre-treated with the test compound (BRL-50481 or alternatives) for a specified duration (e.g., 30 minutes).[1]
-
Intracellular cAMP levels are then measured using a competitive immunoassay, such as an ELISA kit.[1]
-
Results can be expressed as a percentage of the response to a non-selective PDE inhibitor like IBMX.[1]
-
3. In Vivo Model: Sevoflurane-Induced Neurodegeneration
-
Objective: To evaluate the neuroprotective effects of the compound in an animal model, consistent with the known roles of cAMP signaling in neuronal survival.[4]
-
Methodology:
-
Animal Model: Neonatal C57BL/6 mice are commonly used.[8]
-
Drug Administration: BRL-50481 is administered intraperitoneally at varying doses (e.g., 1, 5, or 10 mg/kg) 30 minutes prior to sevoflurane exposure.[8]
-
Sevoflurane Exposure: Mice are exposed to 3% sevoflurane for a defined period.
-
Behavioral Testing: Learning and memory deficits are assessed using tests like the Morris water maze or fear conditioning.
-
Histological Analysis: Brain tissue (specifically the hippocampus) is collected to assess neuronal apoptosis (e.g., using TUNEL assay) and levels of key signaling proteins (e.g., cAMP, pCREB/CREB ratio).[8]
-
Visualizing Pathways and Workflows
Signaling Pathway of PDE7 Inhibition
Caption: Mechanism of action of BRL-50481 as a PDE7 inhibitor.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of BRL-50481.
Conclusion
The orthogonal validation of this compound (BRL-50481)'s mechanism of action requires a multi-faceted approach. By combining in vitro enzymatic assays, cell-based functional screens, and in vivo disease models, researchers can build a comprehensive evidence base for its selective inhibition of PDE7 and its downstream functional consequences. The comparative data presented in this guide serves as a foundation for designing further experiments and for positioning BRL-50481 relative to other PDE7 inhibitors in the drug development landscape. The provided experimental protocols offer a starting point for the replication and extension of these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRL-50481 - Wikipedia [en.wikipedia.org]
- 3. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Benchmarking ADME Properties: A Comparative Analysis of (3-Aminophenyl)(1-azepanyl)methanone and Glycyrrhetinic Acid
For Researchers, Scientists, and Drug Development Professionals
A structurally related compound to the subject of this guide, Biphenyl Azepanyl Methanone, is the active ingredient in the cosmetic product BEL-EVEN®. This product is marketed as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is involved in the local regulation of cortisol in the skin.[1][2][3] Glycyrrhetinic acid, a natural compound derived from licorice root, also exhibits inhibitory activity against 11β-HSD1 and is utilized in cosmetic formulations for its anti-inflammatory and skin-soothing properties.[4][5] This shared mechanism of action makes Glycyrrhetinic Acid a suitable competitor for benchmarking purposes in the context of dermatological or cosmetic applications.
Comparative ADME Profile
The following table summarizes the known ADME properties of Glycyrrhetinic Acid. The corresponding data for (3-Aminophenyl)(1-azepanyl)methanone would be populated upon completion of the experimental protocols outlined in this guide.
| ADME Property | This compound | Glycyrrhetinic Acid |
| Metabolic Stability | Data not available | Metabolite of Glycyrrhizin; undergoes metabolism.[6] |
| Cell Permeability | Data not available | Can be absorbed and has pharmacological actions.[5] |
| Plasma Protein Binding | Data not available | Data not specified in the provided search results. |
| CYP450 Inhibition | Data not available | May have an effect on the activity of Cytochrome P450 enzymes.[6] 18β-GA is a potent inhibitor of P-gp, and both Glycyrrhizin and Glycyrrhetinic acid are inhibitors of MRP1, MRP2, and BCRP.[6] |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below. These protocols are standard in the pharmaceutical and cosmetic industries for characterizing the ADME profile of compounds.
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
-
Procedure:
-
The test compound (e.g., at a final concentration of 1 µM) is incubated with human liver microsomes in a phosphate buffer (pH 7.4).[10]
-
The reaction is initiated by the addition of an NADPH-regenerating system.[7][8]
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[10]
-
The concentration of the remaining parent compound is quantified using LC-MS/MS.[10]
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Cell Permeability (Caco-2) Assay
This assay is widely used to predict in vivo drug absorption across the gut wall.
-
Test System: Caco-2 cell monolayers, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the intestinal epithelium.[11][12][13]
-
Procedure:
-
Caco-2 cells are cultured on semi-permeable filter supports for approximately 21 days to form a differentiated monolayer.[13]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]
-
The test compound is added to the apical (A) side, and the concentration of the compound that permeates to the basolateral (B) side is measured over time. To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.[11][12]
-
Samples from both compartments are analyzed by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for active efflux transporters.[13]
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to proteins in the blood plasma, which affects its distribution and availability to reach its target.
-
Test System: Equilibrium dialysis with human plasma.[14][15][16]
-
Procedure:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.[15]
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.[14][17]
-
The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[15]
-
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
CYP450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major Cytochrome P450 enzymes, which is a common cause of drug-drug interactions.
-
Test System: Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) and specific fluorescent probe substrates.[18][19][20]
-
Procedure:
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
Visualizations
Caption: General experimental workflow for in vitro ADME screening.
References
- 1. dsm-firmenich.com [dsm-firmenich.com]
- 2. specialchem.com [specialchem.com]
- 3. Biphenyl Azepanyl Methanone (with Product List) [incidecoder.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential drug interactions associated with glycyrrhizin and glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mercell.com [mercell.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]
- 20. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (3-Aminophenyl)(1-azepanyl)methanone
(3-Aminophenyl)(1-azepanyl)methanone is a chemical compound that requires careful handling due to its classification as an aromatic amine. Aromatic amines are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be absorbed through the skin.[1][2][3] Adherence to strict safety protocols is essential to minimize risk to researchers and the environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat | Prevents skin contact. Aromatic amines can be absorbed through the skin.[3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Necessary when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects against spills. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical for laboratory safety.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[4][5]
-
Eyewash Station and Safety Shower: These must be readily accessible in the event of an emergency.
Safe Handling Practices:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[7]
-
Spill Preparedness: Have a spill kit readily available that includes absorbent materials and appropriate neutralizing agents for amines. Personnel must be trained in spill response procedures.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4][5]
-
Keep containers tightly sealed and clearly labeled.[4]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.[1][3]
-
Waste Segregation: Amine waste should be segregated from other chemical waste streams to prevent hazardous reactions.[4]
-
Waste Containers: Use designated, properly labeled, and sealed containers for all waste containing this compound.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
